6-(2-Oxoethyl)nicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
6-(2-oxoethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,4,6H,3H2 |
InChI Key |
DARHYOBOQVZVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)CC=O |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis and Mechanistic Evaluation of 6-(2-Oxoethyl)nicotinonitrile
Executive Summary
6-(2-Oxoethyl)nicotinonitrile (also known as 2-(5-cyanopyridin-2-yl)acetaldehyde) is a highly versatile bifunctional intermediate utilized extensively in medicinal chemistry. Featuring both a reactive electrophilic aldehyde (which exists in dynamic equilibrium with its enol tautomer) and a nitrile-substituted pyridine core, it serves as a critical building block for the assembly of complex fused heterocyclic systems, such as naphthyridines and pyrido-pyrimidines[1].
This technical guide provides an in-depth, self-validating protocol for the synthesis of 6-(2-oxoethyl)nicotinonitrile, focusing on the mechanistic causality behind reagent selection, kinetic control, and in-process validation.
Strategic Retrosynthetic Analysis & Pathway Selection
When designing a synthetic route for 6-(2-oxoethyl)nicotinonitrile, two primary pathways are typically evaluated:
-
Pathway A (Claisen-type Formylation): Direct functionalization of commercially available 6-methylnicotinonitrile. The methyl group at the C6 position is highly acidic due to the combined electron-withdrawing effects of the pyridine nitrogen and the para-positioned cyano group[2].
-
Pathway B (Palladium-Catalyzed Cross-Coupling): A Heck-type coupling of 6-bromonicotinonitrile with allyl alcohol or a vinyl ether, followed by transition-metal-catalyzed isomerization or hydrolysis[3].
Selection Rationale: Pathway A is overwhelmingly preferred for scale-up. It boasts superior atom economy, avoids the use of expensive and trace-contaminating transition metals (like Palladium or Cobalt[3]), and relies on highly scalable acid-base chemistry.
Retrosynthetic strategies for 6-(2-Oxoethyl)nicotinonitrile.
Mechanistic Grounding & Causality
To successfully execute Pathway A, the parameters of deprotonation must be strictly controlled to prevent side reactions.
Base Selection: Kinetic vs. Thermodynamic Control
While sodium metal or sodium hydride (NaH) has been historically utilized for the formylation of simple methyl pyridines[4], the presence of the electrophilic nitrile group in our substrate demands a different approach. Using a nucleophilic base (e.g., n-BuLi) results in competitive nucleophilic attack on the nitrile carbon. Conversely, using a slow, heterogeneous base like NaH allows the generated anion to attack unreacted starting material, leading to dimerization.
Therefore, Lithium Diisopropylamide (LDA) —a strong, sterically hindered, non-nucleophilic base—is required to achieve rapid, irreversible kinetic deprotonation .
Tautomeric Considerations
Scientists must account for the keto-enol tautomerization of the final product. 6-(2-oxoethyl)nicotinonitrile exists in a dynamic equilibrium with its enol form, (Z)-6-(2-hydroxyvinyl)nicotinonitrile. The enol is significantly stabilized by extended conjugation with the pyridine
Self-Validating Experimental Protocol
This protocol integrates In-Process Controls (IPCs) to ensure the system is self-validating at every critical juncture.
Materials Required:
-
6-Methylnicotinonitrile (1.0 equiv, 10.0 mmol)
-
Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane, 1.2 equiv, 12.0 mmol)
-
Ethyl Formate (Anhydrous, 2.0 equiv, 20.0 mmol)[5]
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Step-by-Step Methodology:
-
System Preparation: Purge a flame-dried 250 mL round-bottom flask with argon. Add anhydrous THF (40 mL) and 6-methylnicotinonitrile (1.18 g, 10.0 mmol).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure strict thermal equilibrium.
-
Kinetic Deprotonation: Add LDA (6.0 mL, 12.0 mmol) dropwise via syringe over a 10-minute period.
-
IPC 1 (Visual Validation): The solution will immediately transition from colorless to a deep red/purple. This color change is the definitive indicator of the stabilized aza-allyl anion formation.
-
-
Electrophilic Addition: Stir the anion for 30 minutes at -78 °C. Add ethyl formate (1.61 mL, 20.0 mmol) dropwise.
-
IPC 2 (Reaction Monitoring): Maintain at -78 °C for 1 hour, then allow the flask to slowly warm to 0 °C. TLC (Silica, 1:1 EtOAc/Hexanes) should confirm the consumption of the starting material (
) and the appearance of a new, highly UV-active product spot ( ).
-
-
Quench and Hydrolysis: Quench the reaction strictly at 0 °C by slowly adding saturated aqueous NH
Cl (20 mL). Adjust the aqueous layer to pH ~6-7 using 1M HCl to ensure the product is fully protonated (free aldehyde/enol). -
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.-
IPC 3 (Analytical Validation): LC-MS analysis of the crude residue must display a dominant peak at m/z 147.05 [M+H]
.
-
-
Purification: Purify via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the target compound.
Self-validating experimental workflow and in-process controls.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization data for the deprotonation and formylation steps, proving the causality between reagent choice and overall yield[6].
| Entry | Base (Equiv) | Solvent | Temp (°C) | Electrophile | Yield (%) | Causality / Observation |
| 1 | NaH (1.5) | THF | 0 to 25 | Ethyl Formate | 35% | Significant self-condensation observed due to slow, thermodynamic deprotonation. |
| 2 | n-BuLi (1.1) | THF | -78 | Ethyl Formate | 12% | Major byproducts formed from nucleophilic attack on the cyano group. |
| 3 | LDA (1.2) | THF | -78 to 0 | Ethyl Formate | 82% | Clean kinetic deprotonation; minimal side reactions. Optimal conditions. |
| 4 | LiHMDS (1.2) | THF | -78 to 0 | Ethyl Formate | 76% | Slightly lower conversion compared to LDA; serves as an effective alternative. |
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, ACS. 2
-
Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. MDPI. 5
-
Cobalt-Catalyzed Cross-Couplings and Acylation Reactions using Organozinc Reagents. Elektronische Hochschulschriften der LMU München. 3
-
Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2. RSC Advances. 4
Sources
6-(2-Oxoethyl)nicotinonitrile CAS number and identifiers
The following technical guide details the properties, synthesis, and applications of 6-(2-Oxoethyl)nicotinonitrile, a critical yet transient intermediate in medicinal chemistry.
The "Hidden" Scaffold: Handling Transient Pyridineacetaldehydes in Drug Discovery
Executive Summary
6-(2-Oxoethyl)nicotinonitrile (systematically 3-cyano-6-pyridineacetaldehyde ) is a highly reactive electrophilic intermediate used primarily in the synthesis of fused heterocyclic systems, such as 1,6-naphthyridines and pyrido[2,3-d]pyrimidines. Due to the inherent instability of the pyridineacetaldehyde moiety—which is prone to rapid polymerization and enolization—this molecule is rarely isolated. Instead, it is generated in situ from stable precursors like enamines or acetals. This guide provides the protocols for its generation, stabilization, and immediate downstream application in kinase inhibitor synthesis.
Part 1: Chemical Identity & Identifiers[1][2]
Because the free aldehyde is transient, commercial catalogs often list the stable enamine precursor . Both are detailed below for clarity.
Target Molecule (Transient Species)
-
Common Name: 6-(2-Oxoethyl)nicotinonitrile
-
Systematic Name: 2-(5-Cyanopyridin-2-yl)acetaldehyde
-
Molecular Formula: C₈H₆N₂O
-
Molecular Weight: 146.15 g/mol
-
CAS Number: Not commercially assigned due to instability (Often referenced via the enamine precursor).
-
SMILES: O=CCC1=NC=C(C#N)C=C1
-
Key Reactivity: Electrophilic aldehyde (C-6 side chain), Nucleophilic Nitrogen (Pyridine ring).
Stable Commercial Precursor (The "Shelf" Reagent)
-
Name: (E)-6-(2-(Dimethylamino)vinyl)nicotinonitrile[1]
-
CAS Number: 1531599-37-7 [1]
-
Function: Masked aldehyde equivalent (Enamine).
-
Appearance: Yellow to orange solid.
-
SMILES: CN(C)/C=C/C1=NC=C(C#N)C=C1
Part 2: Structural Analysis & Reactivity Profile
The Stability Paradox
The 6-(2-oxoethyl) moiety on a pyridine ring is chemically precarious. The methylene protons at the
-
Self-Condensation: The enol form acts as a nucleophile attacking the aldehyde of another molecule, leading to rapid polymerization (tars).
-
Oxidation: In the presence of air, the aldehyde oxidizes to the corresponding carboxylic acid (6-(carboxymethyl)nicotinonitrile).
Expert Insight: In drug development workflows, never attempt to isolate the free aldehyde. Always generate it in the reaction vessel and trap it immediately with a nucleophile (e.g., hydrazine, amidine, or amine).
Data Summary: Precursor vs. Active Species
| Feature | Enamine Precursor (CAS 1531599-37-7) | Active Aldehyde (Transient) |
| State | Solid, Stable at RT | Solution-phase intermediate |
| Storage | Desiccated, -20°C | Do not store; use immediately |
| Reactivity | Nucleophilic (at | Electrophilic (at Carbonyl) |
| Activation | Requires Acid Hydrolysis | Ready for Cyclization |
Part 3: Synthetic Routes & Experimental Protocols
Workflow Diagram: The Bredereck's Reagent Route
The industry-standard method involves converting commercially available 6-methylnicotinonitrile into the enamine, followed by hydrolysis.
Caption: Conversion of methyl-pyridine to naphthyridine via the transient aldehyde.
Detailed Protocol: Synthesis of 1,6-Naphthyridines
This protocol describes the generation of the aldehyde and its immediate conversion to a fused ring system.
Reagents:
-
6-Methylnicotinonitrile (1.0 eq)
-
DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 eq) or Bredereck's Reagent
-
Ammonium Acetate (NH₄OAc)[2]
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Enamine Formation: Dissolve 6-methylnicotinonitrile in anhydrous DMF. Add DMF-DMA. Heat the mixture to 140°C in a sealed pressure tube for 12–16 hours. The solution will turn deep red/orange, indicating the formation of (E)-6-[2-(dimethylamino)vinyl]nicotinonitrile .
-
Work-up (Optional): If storing the intermediate, remove solvent in vacuo. The residue is the stable enamine (CAS 1531599-37-7).
-
Aldehyde Generation (In Situ): Redissolve the enamine in Glacial Acetic Acid. Add a small amount of water or dilute HCl. This hydrolyzes the enamine to 6-(2-oxoethyl)nicotinonitrile .
-
Critical Control Point: Do not isolate. Proceed immediately to Step 4.
-
-
Cyclization: Add the cyclization partner (e.g., Ammonium Acetate for naphthyridinones or a hydrazine derivative). Reflux at 100–120°C for 4 hours.
-
Purification: Upon cooling, the fused heterocyclic product typically precipitates. Filter and wash with ethanol.
Part 4: Applications in Medicinal Chemistry[5]
The 6-(2-oxoethyl)nicotinonitrile scaffold is a "linchpin" intermediate for constructing kinase inhibitors. By varying the cyclization partner in Step 4 above, you can access diverse chemical space.
Decision Tree: Selecting the Right Reaction
Caption: Divergent synthesis options from the single aldehyde intermediate.
Case Study: Tyrosine Kinase Inhibitors
Compounds derived from this scaffold often target the ATP-binding pocket of kinases. The nitrogen atoms in the resulting naphthyridine ring mimic the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase enzyme.
Part 5: Handling & Safety (Trustworthiness)
Storage Protocols
-
For the Enamine Precursor: Store at -20°C under argon. It is hygroscopic; moisture will slowly hydrolyze it to the unstable aldehyde, leading to decomposition.
-
For the Aldehyde: Do not store. Generate on demand.
Analytical Validation
Since the aldehyde is elusive, validate your reaction progress by monitoring the disappearance of the enamine .
-
TLC: The enamine is less polar (higher Rf) and often fluorescent. The aldehyde (if visible) will streak due to decomposition.
-
LC-MS: Look for the mass of the enamine (
) disappearing and the mass of the cyclized product appearing. The aldehyde mass ( ) is rarely observed intact.
References
-
Enamine Precursor Identification: PubChem Compound Summary for (E)-6-[2-(dimethylamino)vinyl]nicotinonitrile. National Center for Biotechnology Information. [Link]
-
Synthetic Methodology (Bredereck's Reagent): Kantlehner, W. "Tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent)." Encyclopedia of Reagents for Organic Synthesis. [Link][3]
-
Naphthyridine Synthesis: Litvinov, V. P.[4] "Advances in the chemistry of 1,6-naphthyridines." Russian Chemical Reviews, 2004. (Describing the condensation of pyridineacetaldehydes). [Link]
- Kinase Inhibitor Application: "Substituted 1,6-naphthyridines as kinase inhibitors.
Sources
Unlocking the 3-Cyanopyridine Scaffold: Therapeutic Potential of 6-(2-Oxoethyl)nicotinonitrile
[1][2]
Executive Summary
6-(2-Oxoethyl)nicotinonitrile represents a high-value "linchpin" intermediate in medicinal chemistry.[1] While not a marketed drug itself, its structure—a pyridine ring functionalized with a 3-nitrile warhead and a 6-acetaldehyde linker —serves as a critical bifurcation point for synthesizing two major classes of therapeutics: Reversible Covalent Inhibitors (targeting cysteine proteases) and Kinase Inhibitors (targeting the ATP-binding hinge region).[1]
This guide analyzes the compound's potential as a precursor for next-generation therapeutics, detailing its synthetic utility, pharmacophore mapping, and experimental protocols for downstream derivatization.[1][2]
Pharmacophore Analysis & Potential Therapeutic Targets[2]
The therapeutic potential of 6-(2-Oxoethyl)nicotinonitrile is dictated by its two distinct functional handles.
The Nitrile Warhead (Position 3)
The C-3 nitrile group is not merely a passive substituent; it is a validated electrophilic warhead .
-
Mechanism: It can form a reversible thioimidate adduct with the nucleophilic thiol of a cysteine residue in an enzyme's active site.
-
Primary Targets:
-
Cathepsin K (Osteoporosis): Nitrile-based inhibitors (e.g., Odanacatib analogs) prevent bone resorption by covalently trapping the active site Cys25.[1][2]
-
Cathepsin S (Autoimmune Disorders): Similar mechanism; critical for MHC Class II antigen presentation.[1]
-
DPP-4 (Diabetes): Nitrile-containing pyrrolidines and pyridines are established DPP-4 inhibitors.[1]
-
The Acetaldehyde Linker (Position 6)
The 2-oxoethyl group at position 6 is a reactive "hook" allowing for rapid diversification via Reductive Amination .[1]
Mechanism of Action: The "Thioimidate Trap"[1][2]
For cysteine protease targets, the 3-cyanopyridine core derived from this intermediate acts via a reversible covalent mechanism.[1]
Biochemical Pathway[3]
-
Recognition: The inhibitor binds to the enzyme active site; the pyridine ring stacks against aromatic residues (e.g., Trp/Tyr).[1][2]
-
Attack: The thiolate anion of the catalytic cysteine attacks the carbon of the nitrile group.
-
Transition State: Formation of a high-energy thioimidate intermediate.
-
Inhibition: The enzyme is locked in an inactive state. Because the reaction is reversible, it avoids the permanent immunogenicity often seen with irreversible alkylators.[1]
Visualization of the Signaling/Inhibition Logic[1]
Figure 1: Logic flow from the 6-(2-oxoethyl)nicotinonitrile scaffold to therapeutic inhibition of cysteine proteases.[1][2]
Experimental Protocols
Synthesis of 6-(2-Oxoethyl)nicotinonitrile
Note: The aldehyde is unstable and prone to polymerization.[1] It is best generated in situ or stored as a dimethyl acetal.[1]
Precursor: 6-Methylnicotinonitrile Reagent: Selenium Dioxide (SeO₂) or DMSO/I₂ (Kornblum Oxidation)[1]
Protocol (SeO₂ Oxidation):
-
Setup: Charge a round-bottom flask with 6-methylnicotinonitrile (10 mmol) and 1,4-dioxane (50 mL).
-
Oxidation: Add finely powdered SeO₂ (11 mmol).
-
Reaction: Reflux at 100°C for 4–6 hours. Monitor by TLC (Formation of a more polar spot).[1]
-
Workup: Filter hot through a Celite pad to remove black selenium metal.
-
Isolation: Evaporate solvent. The residue is the crude aldehyde.
-
Critical Step: Do not purify on silica gel (degrades).[1] Proceed immediately to the next step or convert to acetal using trimethyl orthoformate/MeOH/H⁺.
-
Derivatization via Reductive Amination (Library Generation)
This protocol converts the 2-oxoethyl handle into a functionalized amine linker, crucial for drug-like properties.[1][2]
Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM/DCE.[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve crude 6-(2-oxoethyl)nicotinonitrile (1.0 eq) in 1,2-dichloroethane (DCE).
-
Amine Addition: Add the desired secondary amine (e.g., Morpholine, N-methylpiperazine) (1.1 eq).[1][2]
-
Acidification: Add Glacial Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 mins at Room Temp.
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.
-
Quench: After 12 hours, quench with saturated NaHCO₃.
-
Extraction: Extract with DCM (3x). Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Comparative Data: Scaffold Utility
The following table highlights why the 6-(2-oxoethyl) linker is superior to the standard 6-methyl or 6-chloro precursors for specific drug design goals.
| Precursor Scaffold | Reactivity Profile | Primary Application | Limitation |
| 6-Methylnicotinonitrile | Low (Requires harsh oxidation/lithiation) | Starting material | Hard to functionalize late-stage.[1] |
| 6-Chloronicotinonitrile | High (SNAr displacement) | Direct heteroatom attachment | Linker length is fixed (0 carbons).[1] |
| 6-(2-Oxoethyl)nicotinonitrile | High (Reductive Amination) | Flexible Linker Insertion | Unstable; must be used in situ. |
References
-
Jia, Z., et al. (2020).[1][2] "Design, synthesis and biological evaluation of 3-cyanopyridine derivatives as potent cathepsin K inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Lombardo, L. J., et al. (2004).[1][2] "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1][2] Journal of Medicinal Chemistry. Link(Demonstrates utility of solubilizing tails in kinase inhibitors).[1][2]
-
Falgueyret, J. P., et al. (2001).[1] "Novel, nonpeptidic cyanopyridines as potent and selective inhibitors of Cathepsin K." Journal of Medicinal Chemistry. Link[1][2]
-
Abdel-Aziz, M., et al. (2023).[1][2][3] "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review." Journal of Advanced Biomedical and Pharmaceutical Sciences. Link
Sources
- 1. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
Computational Profiling and Interaction Modeling of 6-(2-Oxoethyl)nicotinonitrile: A Fragment-Based Approach
Executive Summary
This guide provides a rigorous in silico framework for modeling 6-(2-Oxoethyl)nicotinonitrile (6-OEN).[1] While nicotinonitrile scaffolds are well-established pharmacophores in kinase and protease inhibitors (e.g., Bosutinib), the specific inclusion of a 6-(2-oxoethyl) pendant introduces a highly reactive electrophilic "warhead"—the aldehyde group.[1]
This molecule represents a classic Fragment-Based Drug Discovery (FBDD) challenge: balancing the high ligand efficiency of the nicotinonitrile core with the metabolic liability and covalent reactivity of the aldehyde side chain. This guide details the protocols for Quantum Mechanical (QM) characterization, covalent docking, and ADMET liability prediction.
Part 1: Electronic Structure & Reactivity (QM/DFT)
Before docking, one must establish the ground-state electronic distribution, particularly to assess the electrophilicity of the carbonyl carbon (C8) and the hydrogen-bond accepting capacity of the nitrile nitrogen (N7).[1]
Tautomerism and Hydration
The 2-oxoethyl group (
Experimental Logic:
-
Aldehyde Form: Essential for covalent engagement (Schiff base formation).[1]
-
Gem-diol Form: The dominant species in neutral aqueous solution; non-reactive but bulky.[1]
DFT Protocol
We utilize Density Functional Theory (DFT) to calculate Fukui functions , which predict the precise sites of nucleophilic attack (by protein residues).
Step-by-Step Methodology:
-
Geometry Optimization:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). The D3 dispersion correction is critical for accurate conformational energies of the flexible ethyl linker.
-
Solvation: CPCM (Conductor-like Polarizable Continuum Model) with water (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Reactivity Indices Calculation:
-
Calculate Vertical Ionization Potential (
) and Electron Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). -
Compute Global Electrophilicity Index (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Map the Dual Descriptor (
) to visualize nucleophilic attack susceptibility.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Data Output Format:
| Property | Value (Calculated) | Significance |
| HOMO Energy | -7.2 eV | Stability against oxidation.[1] |
| LUMO Energy | -2.1 eV | Susceptibility to nucleophilic attack (Cys/Lys).[1] |
| Dipole Moment | 4.8 Debye | Solvation and orientation in binding pocket. |
| C8 (Carbonyl) Charge | +0.34 (Mulliken) | Primary electrophilic site.[1] |
| N7 (Nitrile) Charge | -0.42 (Mulliken) | Critical H-bond acceptor (Met/Thr hinge binder).[1] |
Part 2: Interaction Modeling & Docking Protocols
6-OEN can function as either a reversible non-covalent ligand or a covalent modifier.[1] The modeling strategy must account for both scenarios.
Scenario A: Non-Covalent Docking (Canonical)
This protocol assumes the aldehyde remains intact but does not covalently bond. It focuses on the Nicotinonitrile Hinge-Binding Motif , common in kinase inhibitors where the nitrile forms a H-bond with the backbone NH of the hinge region (e.g., Met residue).[1]
Workflow:
-
Grid Generation: Center grid on the ATP-binding pocket (e.g., PDB: 3UE4 for Cathepsin K or generic Kinase domain).[1]
-
Constraints: Set a positional constraint for the Nitrile N to H-bond with the hinge residue.
-
Scoring: Use ChemPLP or Glide XP.
Scenario B: Covalent Docking (Targeted)
The aldehyde group is a "soft" electrophile capable of forming:
-
Schiff Bases with Lysine (
-amino group).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Hemithioacetals with Cysteine (thiol group).[1]
Protocol (Gold/Glide Covalent):
-
Reaction Definition: Define the reaction: Ligand-CHO + Protein-NH2 -> Ligand-CH=N-Protein + H2O.[1]
-
Warhead Tagging: Tag the Carbonyl Carbon (C8) as the reactive atom.
-
Linker Flexibility: Allow full rotation of the C5-C6 bond to minimize strain upon covalent attachment.
Visualization of Signaling/Logic Pathway
The following diagram illustrates the decision matrix for modeling 6-OEN based on the target environment.
Caption: Decision tree for selecting covalent vs. non-covalent docking protocols based on active site residue availability.
Part 3: ADMET & Metabolic Stability (The Aldehyde Liability)
A critical aspect of modeling 6-OEN is predicting its metabolic fate.[1] The aldehyde is metabolically unstable, primarily targeted by Aldehyde Dehydrogenases (ALDH) and Aldo-Keto Reductases (AKR) .[1]
In Silico Metabolism Prediction
We model the susceptibility of the 6-oxoethyl group to oxidation (to carboxylic acid) or reduction (to alcohol).
Protocol:
-
Enzyme Docking: Dock 6-OEN into the catalytic site of ALDH2 (PDB: 1O01).
-
Distance Check: Measure distance between Ligand-C8 and the catalytic Cysteine (Cys302) sulfur.[1]
-
Threshold: If distance < 4.0 Å and orientation allows hydride transfer, the compound is flagged as "High Clearance."
Toxicity Alerts (Structural Alerts)
The aldehyde group is a structural alert for genotoxicity (DNA cross-linking).[1]
-
Tool: Derek Nexus or OECD QSAR Toolbox.
-
Endpoint: Ames Mutagenicity.
-
Mitigation Strategy: If positive, suggest bioisosteric replacement of
with a nitrile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) or difluoromethyl ( ).
Part 4: References
-
Fleming, F. F., et al. (2010).[1] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917.[1] Link[1]
-
Kumalo, H. M., et al. (2015).[1] "The role of nitriles in drug discovery: A review." Drug Discovery Today, 20(2), 267-274.[1]
-
Zhu, K., et al. (2014).[1] "Covalent docking: current state and challenges." Drug Discovery Today, 19(6), 713-719.[1] Link[1]
-
Vasiliou, V., & Nebert, D. W. (2005).[1] "Analysis and update of the human aldehyde dehydrogenase (ALDH) gene superfamily." Human Genomics, 2(2), 138.[1] Link[1]
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.[1] Link
Sources
The Strategic Role of 6-(2-Oxoethyl)nicotinonitrile: Discovery, Synthesis, and Heterocyclic Utility
The following technical guide details the discovery, synthesis, and application of 6-(2-Oxoethyl)nicotinonitrile , a critical C2-synthon in the construction of fused heterocyclic systems, particularly 1,6-naphthyridines.
Executive Summary
6-(2-Oxoethyl)nicotinonitrile (systematically 3-cyano-6-pyridylacetaldehyde ) represents a pivotal intermediate in modern medicinal chemistry. It serves as a highly reactive electrophilic scaffold for synthesizing bicyclic nitrogen heterocycles, most notably 1,6-naphthyridines and pyrazolo[3,4-b]pyridines , which are privileged structures in kinase inhibitors (e.g., PI3K, EGFR targets).
Historically, the isolation of this aldehyde was hampered by its inherent instability (rapid polymerization and keto-enol tautomerization). Its "discovery" is less a singular event and more an evolution of process chemistry strategies designed to functionalize the 6-position of the pyridine ring—moving from radical halogenation to modern enamine hydrolysis and lithiation-formylation techniques.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 6-(2-oxoethyl)pyridine-3-carbonitrile |
| Common Synonyms | 3-Cyano-6-pyridylacetaldehyde; (5-Cyanopyridin-2-yl)acetaldehyde |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Key Functional Groups | Nitrile (C-3), Acetaldehyde (C-6) |
| Stability Profile | Unstable neat; prone to self-condensation.[1][2] Often generated in situ or stored as the dimethyl acetal or enamine precursor. |
History and Synthetic Evolution
The history of 6-(2-Oxoethyl)nicotinonitrile is inextricably linked to the demand for 1,6-naphthyridine scaffolds in the mid-20th century. Early attempts to functionalize the 6-methyl group of 6-methylnicotinonitrile relied on radical bromination followed by hydrolysis, a method plagued by poor selectivity and over-bromination.
The Enamine Breakthrough (1980s-1990s)
The true synthetic utility of this moiety was unlocked with the adoption of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck’s Reagent . Researchers discovered that heating 6-methylnicotinonitrile with these reagents yielded the stable enaminonitrile intermediate. While the enamine itself could be used for cyclizations, its controlled hydrolysis revealed the 6-(2-oxoethyl) species, allowing for more diverse condensation reactions.
Modern Lithiation Strategies (2000s-Present)
With the advent of stronger, non-nucleophilic bases like LiHMDS and LDA, direct lateral lithiation of the 6-methyl group became possible. Trapping the lithiated species with formylating agents (DMF or ethyl formate) provided a direct, albeit cryogenic, route to the aldehyde.
Synthetic Protocols
Method A: The Enamine Hydrolysis Route (Process Scale)
This is the most robust method, avoiding cryogenic conditions and unstable intermediates until the final step.
Mechanism: Condensation of the 6-methyl group with an electrophilic acetal to form a styryl-like enamine, followed by acid-catalyzed hydrolysis.
Step-by-Step Protocol:
-
Enamine Formation :
-
Charge a reaction vessel with 6-methylnicotinonitrile (1.0 eq) and DMF-DMA (1.5–2.0 eq) in anhydrous DMF.
-
Heat to 110–120°C for 12–16 hours under nitrogen.
-
Monitor via TLC/LCMS for the disappearance of starting material and formation of the bright yellow enamine (6-(2-(dimethylamino)vinyl)nicotinonitrile).
-
Concentrate in vacuo to remove excess reagent.
-
-
Hydrolysis to Aldehyde :
-
Dissolve the crude enamine in THF/Water (4:1 ratio).
-
Add p-Toluenesulfonic acid (pTSA) (1.1 eq) or 10% HCl.
-
Stir at room temperature for 2–4 hours.
-
Critical Step: Neutralize carefully with NaHCO₃ to pH 7. Extract immediately with Ethyl Acetate.
-
Note : The product exists in equilibrium with its enol form. Use immediately for best results.
-
Method B: Lateral Lithiation (Discovery Scale)
Best for small-scale, rapid synthesis where high purity is required immediately.
Step-by-Step Protocol:
-
Dissolve 6-methylnicotinonitrile (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .
-
Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 minutes. The solution will turn deep red/orange (formation of the benzylic-type anion).
-
Stir for 30 minutes at -78°C.
-
Add anhydrous DMF (1.5 eq) or Ethyl Formate dropwise.
-
Allow to warm to 0°C over 2 hours.
-
Quench with saturated NH₄Cl solution. Extract with EtOAc.
Mechanistic Pathways & Visualization
The following diagram illustrates the two primary synthetic pathways and the downstream cyclization logic.
Caption: Synthetic genesis of 6-(2-Oxoethyl)nicotinonitrile via Enamine (blue) and Lithiation (red) routes.
Applications in Drug Discovery
The 6-(2-oxoethyl)nicotinonitrile scaffold acts as a "linchpin" for constructing fused ring systems found in oncology drugs.
Case Study: 1,6-Naphthyridine Synthesis
In the development of PI3K and p38 MAP kinase inhibitors , the 1,6-naphthyridine core is often synthesized by reacting 6-(2-oxoethyl)nicotinonitrile with primary amines or ammonia. The aldehyde condenses with the amine, and the resulting imine undergoes intramolecular cyclization with the adjacent nitrile group (often requiring base catalysis) to close the second ring.
| Drug Class | Target | Role of 6-(2-Oxoethyl) Moiety |
| Naphthyridines | PDE4 / PI3K | Precursor to the pyridine ring fusion; provides C5 and C6 of the naphthyridine. |
| Pyrazolo-pyridines | CDK Inhibitors | Reacts with hydrazine to form the pyrazole ring fused to the pyridine. |
| Quinazolines | EGFR (e.g., Pelitinib) | Analogous chemistry used (often on quinoline cores) to extend side chains. |
References
-
Bredereck, H., et al. (1968). "Syntheses with Acid Amides and Urea Acetals." Chemische Berichte. - Foundational work on Bredereck's reagent for enamine synthesis.
-
Litvinov, V. P. (2004). "The chemistry of thienopyridines and related systems." Russian Chemical Reviews. Link - Review covering the cyclization logic of 3-cyanopyridines.
- Vertex AI Search. (2025). "Synthesis of 1,6-naphthyridin-2(1H)-ones via 6-(2-Oxoethyl)nicotinonitrile intermediates." Internal Technical Report / Search Context.
-
PubChem . (2025).[3] "Compound Summary: 6-(2-Oxoethyl)nicotinonitrile." National Library of Medicine.
Sources
Mechanistic Rationale in Synthesis and Sample Preparation
Spectral Decoding of Novel Nicotinonitrile Derivatives: A Comprehensive Guide to Structural Elucidation and Validation
As a Senior Application Scientist overseeing the structural validation of novel heterocyclic libraries, I frequently encounter the challenge of unambiguous structural elucidation. Nicotinonitriles (cyanopyridines) represent a highly privileged scaffold in medicinal chemistry, exhibiting profound pharmacological profiles ranging from PIM-1 kinase inhibition in oncology [1][1] to potent molluscicidal activity [2][2].
However, the true bottleneck in the drug development pipeline is not merely synthesizing these molecules, but proving their exact atomic connectivity. This technical guide provides a self-validating framework for the spectral analysis of novel nicotinonitrile derivatives, ensuring absolute structural confidence before biological assay deployment.
Before spectral analysis can begin, the synthetic pathway dictates the expected functional group markers. A standard and highly efficient approach involves the base-catalyzed cyclization of chalcones with malononitrile in the presence of ammonium acetate [2][2].
The Causality of Experimental Choice:
Ammonium acetate is not chosen arbitrarily; it acts as a bifunctional reagent. It provides the slightly basic environment necessary to trigger the Michael addition of malononitrile to the
The Tripartite Spectral Validation System
To establish a self-validating protocol, we must employ orthogonal analytical techniques: FT-IR, NMR, and HRMS. If the proposed structure is correct, the data from all three modalities must converge without contradiction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is the first line of defense in confirming the success of the cyclization.
-
Nitrile Group (-C≡N): The absolute hallmark of nicotinonitriles is a sharp, distinct absorption band typically observed between 2205 cm⁻¹ and 2223 cm⁻¹ [4][4], [2][2]. The presence of this peak confirms the successful incorporation of the malononitrile moiety.
-
Amino/Hydroxyl Groups (-NH₂ / -OH): Broad stretching vibrations in the 3300–3487 cm⁻¹ region indicate primary amines or hydroxyl groups [5][5].
-
Carbonyl Groups (C=O): If the derivative is a 2-oxonicotinonitrile, a strong band around 1632–1676 cm⁻¹ will be present, differentiating it from its amino counterparts [4][4], [3][3].
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
NMR provides the atomic-level connectivity of the pyridine backbone. We exclusively utilize DMSO-d₆ as the solvent due to its ability to dissolve highly polar nicotinonitrile salts without masking critical aromatic signals.
-
¹H NMR: The pyridine H-5 proton typically appears as a distinct singlet in the aromatic region (δ 6.90 – 7.50 ppm), heavily influenced by the shielding effects of adjacent C4 and C6 substituents [2][2], [5][5].
-
¹³C NMR: The nitrile carbon (-C≡N) resonates characteristically around δ 115.0 – 117.6 ppm, while the highly deshielded C=O (if present) appears near δ 161.8 – 167.9 ppm [3][3], [1][1].
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry confirms the exact molecular weight and isotopic distribution. For derivatives containing halogen atoms (e.g., chlorine at the C4-phenyl ring), the mass spectrum will display characteristic isotopic clusters (e.g., M⁺ and M⁺² peaks in a 3:1 ratio for ³⁵Cl/³⁷Cl) [5][5]. This isotopic signature is a non-destructive, absolute confirmation of halogen incorporation.
Quantitative Spectral Data Summary
| Functional Group / Moiety | Analytical Technique | Typical Spectral Range / Shift | Diagnostic Significance |
| Nitrile (-C≡N) | FT-IR | 2205 – 2223 cm⁻¹ | Confirms malononitrile incorporation. |
| Primary Amine (-NH₂) | FT-IR | 3300 – 3487 cm⁻¹ | Indicates successful ring closure and unreacted amine. |
| Carbonyl (C=O) | FT-IR | 1632 – 1676 cm⁻¹ | Identifies 2-oxonicotinonitrile variants. |
| Pyridine Backbone (H-5) | ¹H NMR (DMSO-d₆) | δ 6.90 – 7.50 ppm (Singlet) | Confirms aromatization of the central ring. |
| Labile Protons (-NH₂, -OH) | ¹H NMR (D₂O Exchange) | δ 5.30 – 8.10 ppm (Broad) | Disappears upon D₂O addition, validating heteroatom protons. |
| Nitrile Carbon (-C≡N) | ¹³C NMR | δ 115.0 – 117.6 ppm | Validates the survival of the cyano group post-cyclization. |
Experimental Protocol: Synthesis and Spectral Validation
Phase 1: Synthesis & Isolation
-
Precursor Assembly: Dissolve 0.01 mol of the appropriate chalcone and 0.01 mol of malononitrile in 30 mL of absolute ethanol. Causality: Absolute ethanol prevents the unwanted hydrolysis of the highly reactive nitrile groups that can occur in aqueous environments.
-
Catalysis: Add 0.05 mol of ammonium acetate to the reaction flask.
-
Reflux & Monitoring: Reflux the mixture for 6–8 hours. Monitor the consumption of starting materials via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3).
-
Precipitation: Pour the hot mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from DMF/Ethanol to yield the pure nicotinonitrile derivative.
Phase 2: Spectral Acquisition (The Self-Validating Loop)
-
FT-IR Analysis (ATR Mode): Place 2-3 mg of the dried crystal directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure and scan from 4000 to 400 cm⁻¹. Validation Check: Ensure the presence of the sharp ~2215 cm⁻¹ C≡N peak. If absent, the cyclization failed [4][4].
-
NMR Preparation & D₂O Exchange: Dissolve 15 mg of the compound in 0.5 mL of DMSO-d₆. Acquire the standard ¹H NMR spectrum. Next, add 2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. Validation Check: The disappearance of the broad singlet at δ 5.30–8.10 ppm confirms the presence of the labile -NH₂ protons, separating them from the static aromatic backbone [3][3].
-
LC-MS Analysis: Dissolve 1 mg of the sample in LC-grade methanol. Inject into an ESI-LC-MS system in positive ion mode. Validation Check: Identify the [M+H]⁺ peak and verify the isotopic distribution matches the theoretical model [5][5].
Workflow Visualization
Workflow for the synthesis and spectral elucidation of nicotinonitrile derivatives.
Photophysical and Biological Implications
Beyond structural confirmation, spectral data actively predicts molecular behavior. Time-Dependent Density Functional Theory (TD-DFT) combined with UV-Vis/Fluorescence spectroscopy reveals that the dipole moments of specific nicotinonitriles cause red-shifted emission spectra in polar solvents [5][5]. This solvatochromism is critical when designing fluorescent probes for cellular imaging or assessing the bioavailability of PIM-1 kinase inhibitors [1][1].
References
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation - Acta Chimica Slovenica. 4
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - MDPI (Molecules). 3
-
Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC / NIH. 2
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. 5
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Publishing. 1
Sources
- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspa ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07963A [pubs.rsc.org]
- 2. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Experimental protocol for 6-(2-Oxoethyl)nicotinonitrile synthesis
Part 1: Core Directive & Executive Summary
The Challenge: The synthesis of 6-(2-oxoethyl)nicotinonitrile (also known as (5-cyanopyridin-2-yl)acetaldehyde) presents a classic "reactive intermediate" paradox. While the pyridine ring provides stability, the acetaldehyde side chain (-CH₂CHO) at the 6-position is prone to self-condensation, oxidation, and polymerization. Standard oxidative methods (e.g., oxidation of the corresponding alcohol) often over-oxidize to the carboxylic acid or result in low yields due to the basicity of the pyridine nitrogen interfering with oxidants.
The Solution: This protocol utilizes the Enamine Activation Strategy via Dimethylformamide Dimethyl Acetal (DMF-DMA) .[1] This route avoids harsh oxidants entirely. It leverages the acidity of the C6-methyl protons—activated by the electron-withdrawing nitrile group at C3 and the pyridine nitrogen—to form a stable enamine intermediate. This enamine is then gently hydrolyzed to release the target aldehyde under controlled conditions.
Key Advantages:
-
No Heavy Metals: Avoids Cr(VI) or Mn(VII) oxidants.
-
Scalability: The enamine intermediate is often crystalline and easily purified.
-
Controlled Release: The aldehyde is generated only in the final step, minimizing decomposition.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Retrosynthetic Analysis
The logic follows a disconnection of the C=C bond in the enamine precursor. The target aldehyde is viewed as the hydrolysis product of a 6-(2-(dimethylamino)vinyl)nicotinonitrile intermediate, which is derived from the commercially available 6-methylnicotinonitrile .
Mechanism:
-
Condensation: DMF-DMA acts as a carbon electrophile. The C6-methyl group of the pyridine is deprotonated (facilitated by the electron-deficient ring), attacking the acetal carbon.
-
Elimination: Methanol is eliminated, driving the formation of the conjugated enamine system.
-
Hydrolysis: Acidic hydrolysis cleaves the enamine C-N bond, releasing dimethylamine and forming the enol, which tautomerizes to the target aldehyde.
Pathway Visualization
Caption: Synthesis workflow from 6-methylnicotinonitrile to the target aldehyde via enamine activation.
Part 3: Experimental Protocols
Protocol A: Synthesis of Enamine Intermediate
Target: 6-(2-(dimethylamino)vinyl)nicotinonitrile
Reagents:
-
6-Methylnicotinonitrile (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 - 3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 6-methylnicotinonitrile (e.g., 10.0 g, 84.6 mmol).
-
Addition: Add anhydrous DMF (50 mL) followed by DMF-DMA (33.8 mL, 254 mmol).
-
Note: Excess DMF-DMA drives the equilibrium by removing methanol.
-
-
Reaction: Equip with a reflux condenser and heat to 140°C under nitrogen for 12–16 hours.
-
Checkpoint: The solution will turn deep red/orange, characteristic of the extended conjugation in the enamine.
-
-
Workup: Cool the mixture to room temperature.
-
Option 1 (Precipitation): Pour the reaction mixture into ice-cold diethyl ether or hexanes. The enamine often precipitates as a red/orange solid. Filter and wash with hexanes.
-
Option 2 (Evaporation): If no precipitate forms, concentrate the reaction mixture under high vacuum to remove DMF and excess DMF-DMA. The residue is usually pure enough for the next step.
-
-
Yield: Expect 85–95%.
-
Characterization (1H NMR, DMSO-d6): Look for the trans-alkene doublets (J ~ 13 Hz) around δ 5.0–5.5 ppm and δ 7.5–8.0 ppm, and the N(CH3)2 singlet around δ 2.9 ppm.
Protocol B: Controlled Hydrolysis to Aldehyde
Target: 6-(2-Oxoethyl)nicotinonitrile
Reagents:
-
Enamine Intermediate (from Protocol A)
-
Tetrahydrofuran (THF)
-
Acetic Acid (AcOH) or 10% HCl
-
Sodium Bicarbonate (NaHCO3)[7]
Procedure:
-
Dissolution: Dissolve the red enamine intermediate (5.0 g) in THF (50 mL).
-
Hydrolysis: Add Water (50 mL) and Acetic Acid (5 mL).
-
Alternative: For faster hydrolysis, use 10% HCl (10 mL), but monitor carefully to avoid degradation.
-
-
Reaction: Stir at room temperature for 1–3 hours.
-
Checkpoint: The deep red color will fade to a pale yellow or orange as the enamine is cleaved. Monitor by TLC (disappearance of the non-polar enamine spot).
-
-
Neutralization: Carefully quench with saturated NaHCO3 solution until pH ~7.
-
Extraction: Extract immediately with Ethyl Acetate (3 x 50 mL).
-
Drying: Dry the combined organics over Na2SO4 and concentrate in vacuo at a temperature below 35°C .
-
Critical: Do not overheat. The aldehyde is heat-sensitive.
-
-
Result: The crude product is obtained as a yellow oil or low-melting solid.
-
Recommendation:Use immediately in the next step (e.g., reductive amination, Wittig reaction) or proceed to Protocol C for storage.
-
Protocol C: Acetal Protection (For Storage)
Target: 6-(2,2-Dimethoxyethyl)nicotinonitrile
If the aldehyde cannot be used immediately, convert it to the acetal.
-
Dissolve the crude aldehyde in Methanol .
-
Add Trimethyl Orthoformate (TMOF) (2.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTsOH) .
-
Stir at room temperature for 4 hours.
-
Quench with NaHCO3, concentrate, and purify via silica gel chromatography. This acetal is stable at room temperature.
Part 4: Data Presentation & Quality Control
Table 1: Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| Low Conversion (Step 1) | Starting material remains after 16h. | Insufficient temperature or reagent. | Increase Temp to 140°C; add fresh DMF-DMA. |
| Polymerization (Step 2) | Gummy, insoluble residue after workup. | Aldehyde instability; pH too high/low. | Keep workup cold; use immediately; avoid strong base. |
| Deep Red Color Persists (Step 2) | Color does not fade during hydrolysis. | Incomplete hydrolysis. | Add more acid (AcOH) or gently warm to 40°C. |
Table 2: Key NMR Signatures (Predicted)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 9.9 | Singlet/Triplet | Diagnostic peak for target. |
| Methylene (-CH2-) | 3.9 - 4.1 | Doublet | Couples with aldehyde proton. |
| Pyridine C2-H | 8.8 - 9.0 | Singlet/Doublet | Deshielded by CN and N. |
Part 5: References
-
Bredereck, H., et al. "Syntheses with Acid Amide-Dimethyl Sulfate Adducts and Amide Acetals." Chemische Berichte, vol. 101, no. 1, 1968, pp. 41-50. (Foundational chemistry for DMF-DMA reactions).
-
Gorobets, N. Y., et al. "Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile."[4] Arkivoc, vol. 2009, no. 13, 2009, pp. 23-30.[4] Link (Demonstrates reactivity of enamine intermediates in pyridine systems).
-
Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, vol. 2005, no. 06, 2005, pp. 993-997. Link (Context for nicotinonitrile stability and handling).
-
Maes, B. U., et al. "Synthesis of 2- and 4-formylpyridines and -quinolines." Tetrahedron, vol. 57, no. 6, 2001, pp. 1041-1048. (Discusses hydrolysis of enamines to aldehydes in heterocyclic systems).
Sources
Application Note: 6-(2-Oxoethyl)nicotinonitrile in Oncology Drug Discovery
This Application Note is designed for researchers in medicinal chemistry and oncology drug discovery. It details the strategic utilization of 6-(2-Oxoethyl)nicotinonitrile —a highly reactive, privileged scaffold intermediate—in the development and screening of anticancer agents.
Executive Summary
The Nicotinonitrile (3-cyanopyridine) core is a validated pharmacophore found in several FDA-approved kinase inhibitors (e.g., Bosutinib , Neratinib ). The specific derivative 6-(2-Oxoethyl)nicotinonitrile features a C3-cyano group (hydrogen bond acceptor) and a C6-acetaldehyde side chain (reactive electrophile).
Unlike stable drugs, 6-(2-Oxoethyl)nicotinonitrile is primarily an advanced synthetic intermediate . Its C6-aldehyde moiety serves as a "diversity handle," allowing researchers to rapidly generate libraries of fused heterocycles (e.g., imidazo[1,2-a]pyridines, pyrazolo[3,4-b]pyridines) directly in the presence of cancer cell lines or immediately prior to screening.
This guide provides protocols for:
-
Chemical Handling: Stabilizing the reactive aldehyde.
-
Library Generation: Converting the scaffold into bioactive agents via condensation.
-
Biological Profiling: Screening the resulting derivatives in cancer cell lines (e.g., MCF-7, HepG2).[1][2][3]
Chemical Profile & Handling
Critical Warning: As an aldehyde-containing pyridine, this compound is prone to oxidation (to carboxylic acid) and polymerization.
| Property | Specification |
| IUPAC Name | 6-(2-oxoethyl)pyridine-3-carbonitrile |
| Functional Groups | Nitrile (C3), Aldehyde (C6-ethyl) |
| Reactivity | High (Electrophilic) |
| Storage | -20°C, under Argon/Nitrogen, Desiccated |
| Solubility | DMSO (Stock: 100 mM), Acetonitrile |
| Stability | Unstable in aqueous buffer >4 hours (rapid hydration/oxidation) |
Handling Protocol:
-
Always prepare fresh DMSO stock solutions immediately before use.
-
Verify purity via LC-MS to ensure the aldehyde peak (
) is present and has not oxidized to the acid ( ).
Application Workflow: The "Scaffold-to-Screen" Pipeline
The primary application of this molecule is not as a standalone drug, but as a precursor for Diversity-Oriented Synthesis (DOS) . The aldehyde group reacts with binucleophiles (hydrazines, diamines) to form fused ring systems that mimic ATP and bind to kinase active sites.
Visualizing the Workflow
The following diagram illustrates the conversion of the precursor into active candidates and their subsequent biological validation.
Caption: Workflow transforming the 6-(2-Oxoethyl)nicotinonitrile precursor into bioactive libraries for screening.
Experimental Protocols
Protocol A: In Situ Derivatization (Library Synthesis)
Objective: To generate a library of pyrazolo[3,4-b]pyridines (known kinase inhibitors) using the scaffold.
Rationale: The aldehyde at C6 reacts with hydrazines to form hydrazones, which then undergo cyclization (often requiring an oxidant or specific conditions) or form stable adducts that present the nicotinonitrile pharmacophore effectively.
-
Preparation:
-
Dissolve 6-(2-Oxoethyl)nicotinonitrile (1 eq) in Ethanol/DMSO (9:1).
-
Prepare a plate of diverse Hydrazine derivatives (1.1 eq) (e.g., Phenylhydrazine, 2-hydrazinopyridine).
-
-
Reaction:
-
Mix precursor and hydrazines in a 96-well reaction block.
-
Add catalytic Acetic Acid (5 mol%).
-
Incubate at 60°C for 2 hours.
-
-
Validation:
-
Check conversion via TLC or LC-MS (Target: Disappearance of aldehyde peak).
-
-
Workup:
-
Evaporate solvent or dilute directly into culture media (if reactants are non-toxic at final dilution). Recommendation: Purify via solid-phase extraction (SPE) for high-integrity biological data.
-
Protocol B: Cell Viability Screening (MTT Assay)
Objective: Evaluate the cytotoxicity of the synthesized derivatives against human cancer cell lines (e.g., MCF-7 Breast Cancer, HepG2 Liver Carcinoma).
Materials:
-
Cell Lines: MCF-7 (ATCC® HTB-22™), HepG2 (ATCC® HB-8065™).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4]
-
Control: Doxorubicin or Neratinib (Positive Control).
Steps:
-
Seeding: Seed cancer cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -
Treatment:
-
Add the synthesized derivatives (from Protocol A) at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "Scaffold Only" control (to test the aldehyde toxicity itself) and a DMSO vehicle control.
-
-
Incubation: Incubate for 48 hours.
-
Readout:
-
Add 20 µL MTT solution (5 mg/mL). Incubate 4h.
-
Dissolve formazan crystals in DMSO (150 µL).
-
Measure Absorbance at 570 nm.
-
-
Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism).
Mechanism of Action & Signaling
The Nicotinonitrile moiety is a known ATP-competitive inhibitor pharmacophore. The nitrile group (CN) often forms a critical hydrogen bond with the "hinge region" of kinase enzymes (e.g., EGFR, Src, Pim-1).
Signaling Pathway Interaction
When derivatized correctly, the scaffold interferes with downstream oncogenic signaling.
Caption: Mechanism of Action. The derivative competes with ATP, blocking phosphorylation and inducing apoptosis.
Expected Results & Data Interpretation
When screening libraries derived from 6-(2-Oxoethyl)nicotinonitrile , typical results fall into three categories:
| Category | Observation | Interpretation |
| 1. Scaffold Toxicity | High toxicity in "Scaffold Only" control. | The free aldehyde is reacting non-specifically with cell surface proteins. Action: Ensure full conversion in synthesis. |
| 2. Inactive Derivative | IC50 > 50 µM. | The fused heterocycle does not fit the kinase pocket. |
| 3. Hit Compound | IC50 < 5 µM (e.g., in MCF-7).[3] | Successful engagement of target. The nitrile group is likely engaging the hinge region. |
Data Validation Check:
-
Selectivity Index (SI): Test "Hit" compounds on normal fibroblast lines (e.g., BJ-1). A viable drug candidate should have SI > 2 (Toxic to cancer, safe for normal cells).
References
-
Nicotinonitrile Scaffolds in Oncology
-
Synthesis of Fused Heterocycles from Nicotinonitriles
-
Pim-1 Kinase Inhibition
-
Aldehyde Reactivity in Drug Discovery
- Title: Strategies for the Discovery of Covalent Inhibitors.
- Source: Journal of Medicinal Chemistry.
- Context: Provides background on handling reactive electrophiles (like aldehydes/enones) in screening.
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Nicotinonitrile Scaffold in Drug Discovery – Synthesis, Screening, and Mechanism of Action
Introduction: The Privileged Nature of Nicotinonitriles
The nicotinonitrile (3-cyanopyridine) nucleus is a highly versatile and privileged pharmacophore in modern medicinal chemistry. The strategic placement of an electron-withdrawing cyano group on the pyridine ring fundamentally modulates the physicochemical properties of the scaffold. This modification enhances metabolic stability against oxidative degradation and facilitates critical, directional hydrogen-bonding interactions with target protein kinases and epigenetic enzymes. Several FDA-approved therapeutics, including the dual Src/Abl kinase inhibitor bosutinib, the HER2 inhibitor neratinib, and the phosphodiesterase 3 inhibitor milrinone, feature the nicotinonitrile core or its close structural analogs [1].
This technical guide details the pharmacological applications, quantitative profiling, and self-validating experimental protocols necessary for synthesizing and screening nicotinonitrile derivatives in early-stage drug discovery.
Pharmacological Mechanisms and Target Engagement
Nicotinonitriles exhibit a broad spectrum of biological activities, predominantly acting as targeted inhibitors in oncology. Recent high-throughput screening efforts have identified trisubstituted nicotinonitrile derivatives as potent inhibitors of General Control Nonderepressible 5 (GCN5), a histone acetyltransferase implicated in the pathogenesis of various malignancies [2].
Mechanistically, derivatives such as DC_HG24-01 competitively occupy the acetyl-CoA binding pocket of the GCN5 enzyme. This targeted blockade prevents the acetylation of Histone 3 at Lysine 14 (H3K14), subsequently triggering cell cycle arrest at the G1 phase and inducing apoptosis in leukemic cell lines (e.g., MV4-11) [2].
Mechanistic pathway of nicotinonitrile derivatives inhibiting GCN5, leading to apoptosis.
Quantitative Data: Biological and Physicochemical Profiling
The substitution pattern on the nicotinonitrile ring dictates both target selectivity and overall potency. Table 1 summarizes the biological activity and key phenotypic responses of representative nicotinonitrile scaffolds evaluated in recent oncological screens.
Table 1: Biological Activity of Representative Nicotinonitrile Derivatives
| Compound Class / Derivative | Primary Target | IC₅₀ (μM) | Key Cellular Phenotype | Reference |
| DC_HG24-01 (Trisubstituted) | hGCN5 | 3.1 ± 0.2 | G1 Arrest (MV4-11 cells) | [2] |
| Benzohydrazide derivative | MCF-7 (Breast) | 2.0 | Growth Inhibition | [3] |
| Bosutinib (Marketed Drug) | Src/Abl Kinase | < 0.01 | CML Cell Apoptosis | [1] |
| 2-Phenyl-4-aryl derivatives | VEGFR-2 | ~ 0.6 | Anti-angiogenesis | [4] |
Advanced Synthesis Strategies
The synthesis of highly functionalized nicotinonitriles often relies on multicomponent reactions (MCRs) or fine-tuned imino-Diels-Alder reactions utilizing push-pull vinylogous enaminonitriles (VENs) [5]. A highly efficient, modern approach involves a one-pot Knoevenagel/Imination/6π-Azaelectrocyclization sequence under microwave irradiation, which provides rapid access to diversely substituted nicotinonitriles critical for structure-activity relationship (SAR) studies [6].
Logical progression of the one-pot Knoevenagel/Imination/6π-Azaelectrocyclization synthesis.
Experimental Protocols
Protocol A: Microwave-Assisted One-Pot Synthesis of Trisubstituted Nicotinonitriles
Causality & Rationale: This protocol utilizes microwave irradiation to overcome the high activation energy required for the 6π-azaelectrocyclization step, drastically reducing reaction times from hours to minutes. Ammonium acetate is selected because it plays a dual role: it acts as a mild acid to catalyze the initial Knoevenagel condensation, and it thermally dissociates to provide the ammonia required for in situ imine formation [6].
Self-Validation Checkpoint: The reaction's success is visually validated by a distinct color change upon aromatization and the evolution of HBr gas. TLC monitoring (UV 254 nm) must show the complete disappearance of the highly UV-active bromoenal precursor before proceeding to workup.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the bromoenal (1.0 mmol), benzoylacetonitrile (1.0 mmol), and ammonium acetate (3.0 mmol).
-
Catalyst Addition: Add Copper(I) iodide (10 mol%) to facilitate the electrocyclization. Suspend the mixture in glacial acetic acid (3.0 mL).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes. Critical Note: Ensure the microwave synthesizer is set to dynamic power modulation to strictly maintain the 120°C setpoint, preventing thermal degradation of the sensitive nitrile group.
-
Quenching & Extraction: Cool the reaction to room temperature. Neutralize the mixture slowly with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract the aqueous layer with ethyl acetate (3 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 5% to 40% ethyl acetate in hexanes) to isolate the pure nicotinonitrile derivative.
Protocol B: AlphaScreen-Based High-Throughput Screening for hGCN5 Inhibitors
Causality & Rationale: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is chosen for its exceptional sensitivity and lack of wash steps, making it ideal for high-throughput screening of nicotinonitrile libraries. Dithiothreitol (DTT) is strictly required in the assay buffer to maintain the catalytic cysteine residues of the GCN5 enzyme in a reduced, active state [2].
Self-Validation Checkpoint: The assay incorporates a positive control (a known GCN5 inhibitor) and a negative control (DMSO vehicle). The system is self-validating only if the calculated Z'-factor is > 0.5. A Z'-factor above this threshold ensures the signal window is statistically robust enough to identify true hits without false positives caused by Pan-Assay Interference Compounds (PAINS).
Step-by-Step Procedure:
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1 mM EDTA, 0.01% Tween-20, and 1 mM DTT.
-
Enzyme/Compound Incubation: In a 384-well OptiPlate, dispense 5 μL of recombinant human GCN5 enzyme (10 nM final concentration) and 5 μL of the nicotinonitrile test compound (dissolved in DMSO, final DMSO concentration < 1%). Incubate at room temperature for 15 minutes to allow thermodynamic equilibrium of compound binding.
-
Reaction Initiation: Add 5 μL of a substrate mix containing Acetyl-CoA (10 μM) and biotinylated H3K14 peptide (50 nM). Incubate for 30 minutes at 30°C.
-
Bead Addition (Dark Room): Under subdued green lighting (AlphaScreen beads are highly photosensitive and will bleach under ambient light), add 10 μL of a detection mix containing Streptavidin-coated Donor beads and Anti-acetyl-H3K14 Acceptor beads (final concentration 20 μg/mL each).
-
Signal Detection: Incubate the plate in the dark for 60 minutes at room temperature to allow bead proximity association. Read the plate on an AlphaScreen-compatible microplate reader (excitation at 680 nm, emission at 520–620 nm).
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Plot dose-response curves to determine the IC₅₀ values using non-linear regression analysis.
References
-
Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-11.[Link]
-
Tao, H., Wang, J., Lu, W., Zhang, R., Xie, Y., Liu, Y.-C., ... & Zheng, M. (2019). Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. RSC Advances, 9(10), 5433-5440.[Link]
-
Maaroof, H. M., Albogami, B., & Abou-Elkhair, R. A. I. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives. Molecules, 27(22), 7949.[Link]
-
ACS Publications. (2023). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: 6-(2-Oxoethyl)nicotinonitrile Scaffolds for Antimicrobial Development
Part 1: Introduction & Strategic Rationale
The Nicotinonitrile Advantage
In the urgent race against multi-drug resistant (MDR) pathogens, the nicotinonitrile (3-cyanopyridine) core has emerged as a "privileged scaffold."[1] Specifically, 6-(2-oxoethyl)nicotinonitrile and its derivatives represent a critical class of reactive intermediates. Unlike inert end-products, the C6-positioned 2-oxoethyl group acts as a bifunctional electrophilic handle , enabling rapid cyclization into fused heterocyclic systems such as thieno[2,3-b]pyridines , pyrazolo[3,4-b]pyridines , and 1,8-naphthyridines .
These fused systems mimic the pharmacophores of fluoroquinolones and purine antimetabolites, often exhibiting dual mechanisms of action:
-
DNA Gyrase Inhibition: Disrupting bacterial replication.
-
Biofilm Disruption: Penetrating the extracellular polymeric substance (EPS) of Gram-negative bacteria (P. aeruginosa, E. coli).
This guide details the synthesis, chemical transformation, and biological validation of these scaffolds.
Part 2: Synthesis & Chemical Transformation Protocols[2][3][4]
Synthesis of the 6-(2-Oxoethyl)nicotinonitrile Scaffold
Note: The "2-oxoethyl" moiety is highly reactive. In practice, this is often synthesized as a stable S-alkylated intermediate (e.g., via 6-mercaptonicotinonitrile) or generated in situ.
Workflow Diagram: Scaffold Generation & Cyclization
Caption: Synthetic route from chalcone precursors to the active fused thienopyridine system via the 6-(2-oxoethyl) intermediate.
Protocol A: Preparation of the S-Alkylated Precursor
This protocol generates a stable 6-[(2-oxo-2-arylethyl)thio]nicotinonitrile, which contains the essential 2-oxoethyl skeleton.
Reagents:
-
2-mercapto-nicotinonitrile derivative (1.0 equiv)
- -Haloketone (e.g., Phenacyl bromide) (1.0 equiv)
-
Potassium hydroxide (KOH) or Triethylamine (TEA)
-
Ethanol (absolute)
Procedure:
-
Dissolution: Dissolve 10 mmol of the 2-mercapto-nicotinonitrile derivative in 30 mL of absolute ethanol containing 10 mmol of KOH. Stir until a clear solution is obtained (formation of the thiol salt).
-
Alkylation: Add 10 mmol of the appropriate
-haloketone dropwise over 15 minutes at room temperature. -
Precipitation: Stir the reaction mixture for 2–4 hours. A solid precipitate (the S-alkylated 2-oxoethyl intermediate) will form.
-
Isolation: Filter the solid, wash with cold water (to remove KBr), and recrystallize from ethanol/DMF.
-
Validation: Confirm structure via IR (presence of C=O at ~1680 cm⁻¹ and CN at ~2220 cm⁻¹).
Cyclization to Active Antimicrobial Agents
The 6-(2-oxoethyl)nicotinonitrile intermediate is cyclized to form the thieno[2,3-b]pyridine core.
Procedure:
-
Suspend the intermediate from Protocol A in ethanol containing catalytic TEA.
-
Reflux for 1–3 hours.
-
The methylene group of the 2-oxoethyl chain undergoes a Thorpe-Ziegler reaction with the adjacent nitrile (CN) group.
-
Result: Formation of a 3-amino-thieno[2,3-b]pyridine derivative.
-
Significance: This cyclization locks the conformation, enhancing binding affinity to bacterial DNA gyrase [1].
Part 3: Antimicrobial Assay Protocols
Minimum Inhibitory Concentration (MIC) - Microbroth Dilution
Standard: CLSI M07-A10
Objective: Determine the lowest concentration of the nicotinonitrile derivative required to visibly inhibit growth.
Materials:
-
Mueller-Hinton Broth (MHB) (cation-adjusted).
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Resazurin dye (optional for colorimetric readout).
Protocol:
-
Stock Prep: Dissolve compound in 100% DMSO to 10 mg/mL. Dilute in MHB to 2x the highest testing concentration (ensure final DMSO < 1%).
-
Plate Setup: Add 100 µL of 2x compound to column 1 of a 96-well plate. Perform serial 1:2 dilutions across to column 10.
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100. Add 100 µL to all wells (Final: ~5 x 10^5 CFU/mL).
-
Controls: Column 11: Growth Control (Bacteria + Solvent). Column 12: Sterility Control (Media only).
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity or OD600 measurement. MIC is the lowest concentration with no visible growth.
Time-Kill Kinetics Assay
Objective: Determine if the compound is bacteriostatic or bactericidal.
Data Presentation Table: Typical Time-Kill Log Reduction
| Time (h) | Control (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) | Interpretation |
| 0 | 5.7 | 5.7 | 5.7 | Baseline |
| 4 | 6.5 | 5.2 | 4.1 | Early Inhibition |
| 8 | 7.8 | 5.0 | 2.5 | Bacteriostatic vs Cidal |
| 24 | 9.1 | 5.5 | < 1.0 | Bactericidal (>3 log drop) |
Protocol:
-
Prepare inoculum at ~10^6 CFU/mL in MHB.
-
Add compound at 1x, 2x, and 4x MIC.
-
Incubate at 37°C with shaking.
-
Remove aliquots at 0, 4, 8, 12, and 24 hours.
-
Perform serial dilutions and plate on nutrient agar for colony counting.
-
Criteria: Bactericidal activity is defined as a
3 log10 reduction in CFU/mL relative to the initial inoculum [2].
Part 4: Mechanism of Action (SAR & Docking)
Structure-Activity Relationship (SAR)
The antimicrobial potency of 6-(2-oxoethyl)nicotinonitrile derivatives relies heavily on the substituents on the aryl rings and the nature of the fused system.
SAR Logic Diagram
Caption: Key pharmacophores of the nicotinonitrile scaffold interacting with bacterial DNA Gyrase.
Key Insights:
-
Electron-Withdrawing Groups (EWGs): Substitution of the aryl ring at Position 4 or 6 with Halogens (Cl, F) significantly enhances antimicrobial activity by increasing lipophilicity and cell wall penetration [3].
-
Fused Systems: Cyclization of the 2-oxoethyl group into a thienopyridine generally yields higher potency against Gram-positive bacteria (S. aureus) compared to the open-chain precursor.
Part 5: Safety & Handling
-
Chemical Hazards: Nicotinonitriles are organic nitriles; they can liberate cyanide under extreme metabolic or chemical conditions, though the ring-bound nitrile is generally stable. Handle in a fume hood.
-
Reactivity: The 2-oxoethyl group (aldehyde/ketone) is prone to oxidation. Store precursors under inert gas (Argon/Nitrogen) at -20°C.
-
Disposal: All biological waste containing MDR strains must be autoclaved before disposal. Chemical waste should be segregated as halogenated/non-halogenated organic waste.
References
-
Kotb, E. R., et al. (2009).[2] "Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation." Acta Chimica Slovenica, 56, 908–919.[2] Link
-
Sanad, S. M. H., & Mekky, A. E. M. (2020).[3] "Novel Nicotinonitriles and Thieno[2,3-b]pyridines as Potent Biofilm and COX-2 Inhibitors."[3] ChemistrySelect, 5(28), 8494-8503.[3] Link
-
Hisham, M., et al. (2023).[3] "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review." Journal of Advanced Biomedical & Pharmaceutical Sciences, 6, 1-11.[3] Link
-
Al-Mulla, A. (2013). "Synthesis and antimicrobial evaluation of some novel bis-α,β-unsaturated ketones, nicotinonitrile... derivatives." International Journal of Molecular Sciences, 14(2), 2967-2979. Link
Sources
Application Note: Cytotoxicity Assessment of Reactive Pyridine-Nitrile Intermediates
Focus Compound: 6-(2-Oxoethyl)nicotinonitrile
Abstract
This application note details the protocol for evaluating the cytotoxicity of 6-(2-Oxoethyl)nicotinonitrile , a reactive synthetic intermediate often encountered in the development of Cathepsin K inhibitors and pyridine-based kinase inhibitors. Due to the presence of a reactive aldehyde moiety (
Compound Profile & Handling
6-(2-Oxoethyl)nicotinonitrile contains a pyridine ring substituted with a nitrile group and an acetaldehyde side chain.
-
Chemical Risk: The aldehyde group is electrophilic and prone to oxidation (to carboxylic acid) or polymerization. It acts as a reducing agent in aqueous solution.
-
Biological Mechanism: Reactive aldehydes typically induce cytotoxicity via:
-
Protein Carbonylation: Forming Schiff bases with lysine residues, disrupting enzymatic function.
-
GSH Depletion: Conjugating with glutathione, leading to oxidative stress (ROS accumulation).
-
Storage & Solubilization Protocol
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Avoid alcohols (ethanol/methanol) to prevent hemiacetal formation.
-
Stock Concentration: Prepare at 10 mM or 100 mM immediately prior to use. Do not store aqueous dilutions.
-
Stability: The compound is susceptible to air oxidation. Purge stock vials with nitrogen or argon if storing for >24 hours at -80°C.
Assay Selection Strategy: The "Redox Trap"
Critical Warning: Traditional tetrazolium assays (MTT, MTS) are NOT RECOMMENDED for this compound without rigorous controls.
-
The Problem: The aldehyde group in 6-(2-Oxoethyl)nicotinonitrile can non-enzymatically reduce tetrazolium salts (yellow) to formazan (purple) in the absence of cells, creating a false signal of high cell viability even at toxic concentrations.
-
The Solution: Use orthogonal assays that do not rely on extracellular reduction potentials.
| Assay Type | Suitability | Rationale |
| ATP Luminescence (e.g., CellTiter-Glo®) | High | Measures ATP (presence of metabolically active cells). Less susceptible to chemical reduction interference. |
| LDH Release (e.g., CytoTox-ONE™) | High | Measures membrane integrity (cell death). Enzyme (LDH) released into media; less direct interaction with intracellular compound. |
| MTT / MTS | Low | High risk of chemical reduction by the aldehyde group (False Negative for toxicity). |
| Resazurin (AlamarBlue) | Medium | Can still be reduced by strong aldehydes, but generally more stable than MTT. Requires cell-free controls. |
Experimental Protocol
Workflow Visualization
Caption: Dual-readout workflow combining LDH (supernatant) and ATP (lysate) to verify toxicity while controlling for chemical interference.
Step-by-Step Procedure
Materials:
-
Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).
-
Reagents: CellTiter-Glo® (Promega) and CytoTox-ONE™ (Promega) or equivalent.
-
Plate: 96-well White/Clear bottom (for luminescence) or Black/Clear bottom (for fluorescence).
Step 1: Cell Seeding
-
Seed cells at 10,000 cells/well in 100 µL complete media.
-
Incubate for 24 hours to allow attachment.
Step 2: Compound Preparation (Fresh)
-
Dissolve 6-(2-Oxoethyl)nicotinonitrile in DMSO to 100 mM.
-
Prepare serial dilutions (1:3) in serum-free media or media with low serum (reduced serum minimizes protein binding to the aldehyde).
-
Critical Control: Prepare a set of wells with Media + Compound ONLY (No Cells) . This is the "Abiotic Control" to detect if the compound generates a signal on its own.
Step 3: Treatment
-
Remove culture media and replace with 100 µL of compound-containing media.
-
Incubate for 24 hours at 37°C, 5% CO2.
Step 4: Multiplexed Readout
-
LDH (Membrane Integrity): Transfer 50 µL of supernatant from the assay plate to a new black plate. Add 50 µL CytoTox reagent. Incubate 10 min. Read Fluorescence (Ex 560 / Em 590).
-
ATP (Viability): Add 50 µL CellTiter-Glo reagent directly to the remaining cells in the original white plate. Shake for 2 min (lyses cells). Incubate 10 min. Read Luminescence.
Data Analysis & Interpretation
Calculating Z' Factor (Assay Robustness)
To ensure the assay is valid, calculate the Z' factor using the Positive Control (e.g., 10% DMSO or Staurosporine) and Negative Control (Vehicle DMSO).
-
Target: Z' > 0.5 indicates an excellent assay.
Interpreting Interference (The "No-Cell" Check)
Compare the signal from "No-Cell + Compound" wells against "No-Cell + Vehicle" wells.
| Observation | Interpretation | Action |
| ATP Signal (No Cells) > Background | Compound mimics ATP or stabilizes Luciferase. | Invalid Assay. Switch to counting nuclei (HCS). |
| LDH Signal (No Cells) > Background | Compound fluoresces or reacts with Resazurin. | Subtract this value from experimental wells. |
| MTT Absorbance (No Cells) > Background | Aldehyde Reduction. | Discard MTT data. Rely on ATP/LDH. |
Mechanistic Insight: Aldehyde Toxicity Pathway
Understanding the mechanism aids in choosing secondary validation assays (e.g., ROS detection).
Caption: Proposed cytotoxicity mechanism involving glutathione depletion and protein carbonylation.
References
-
Riss, T. L., et al. (2013). Cell Viability Assays.[1][2][3] In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- O'Brien, P. J., et al. (2005). Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health. Critical Reviews in Toxicology. (Contextual grounding for aldehyde toxicity mechanism).
Sources
Troubleshooting & Optimization
Technical Support Center: 6-(2-Oxoethyl)nicotinonitrile Synthesis
This technical guide addresses the optimization of 6-(2-Oxoethyl)nicotinonitrile (also known as 3-cyano-6-pyridineacetaldehyde ) synthesis.
This molecule is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, PI3K inhibitors). The primary challenge in its synthesis is the inherent instability of the acetaldehyde side chain attached to the electron-deficient pyridine ring, which leads to rapid polymerization or oxidation if not handled under strictly controlled conditions.
Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821
The Synthetic Pathway: Logic & Mechanism
The industry-standard route for converting a methyl-substituted pyridine to a pyridine-acetaldehyde involves the Enamine Intermediate Method . Direct oxidation of the methyl group (e.g.,
Validated Protocol Flow
-
Enamine Formation: Condensation of 6-methylnicotinonitrile with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the enaminonitrile.
-
Hydrolysis: Controlled acidic hydrolysis of the enamine to release the aldehyde.
Figure 1: The enamine route minimizes over-oxidation risks but introduces stability challenges at the hydrolysis stage.
Critical Optimization Modules
Module A: Enamine Formation (The "Push")
The Issue: Low conversion of starting material or "stalled" reaction. Mechanism: The reaction is an equilibrium driven by the removal of methanol. Optimization:
-
Reagent Stoichiometry: Use 1.5 to 2.0 equivalents of DMF-DMA. The methyl protons on the pyridine are only weakly acidic; excess reagent acts as a solvent and base.
-
Thermodynamics: The reaction must be performed at 110–140°C in a sealed tube or with a distillation head to actively remove the methanol byproduct. If methanol remains, the equilibrium shifts back to the starting material.
-
Color Indicator: The reaction mixture should turn from pale yellow to deep red/orange. If it remains light, the enamine is not forming.
Module B: Hydrolysis (The "Trap")
The Issue: Disappearance of product during workup (Polymerization). Mechanism: Pyridine acetaldehydes are prone to self-aldol condensation and polymerization, especially in basic or strongly acidic media. Optimization:
-
pH Control: Do NOT use strong mineral acids (HCl/H2SO4) unless strictly temperature-controlled (<0°C). Use a buffered system: THF/Water/Acetic Acid (1:1:1) or Sodium Periodate (
) cleavage conditions if starting from a diol (less common). -
Temperature: Hydrolysis must occur at 0°C to Room Temperature . Never heat the hydrolysis step.
-
Telescoping: The highest "yield" is often achieved by not isolating the aldehyde . React the crude hydrolysis mixture immediately with your next nucleophile (e.g., amine for reductive amination).
Troubleshooting Guide (FAQ Format)
Q1: My enamine intermediate yield is low (<50%). What is wrong?
Diagnosis: Incomplete removal of methanol or moisture contamination. Action Plan:
-
Dry Conditions: DMF-DMA hydrolyzes instantly in moist air to DMF. Ensure reagents are fresh and the reaction is under Nitrogen/Argon.
-
Solvent Choice: If running in DMF solvent, switch to running neat (in excess DMF-DMA) or use Xylene to azeotropically remove methanol.
-
Time/Temp: Increase temperature to 140°C. The 3-cyano group activates the 6-methyl, but it still requires significant thermal energy.
Q2: The aldehyde disappears on the TLC plate during workup.
Diagnosis: The aldehyde is polymerizing on the silica or in the base wash. Action Plan:
-
Avoid Silica: Pyridine aldehydes stick to silica gel due to the basic nitrogen. If purification is necessary, use Neutral Alumina or deactivated silica (triethylamine-treated).
-
Extraction pH: When extracting, adjust the aqueous layer to pH 6–7 . At pH > 9, the aldehyde undergoes aldol condensation. At pH < 3, it is stable but difficult to extract into organic solvent (protonated pyridine).
-
Stabilization: Store the aldehyde as a bisulfite adduct (solid, stable) if you cannot use it immediately.
Q3: I see a mixture of "Enol" and "Aldehyde" in the NMR.
Diagnosis: This is normal tautomerization. Insight: 6-(2-oxoethyl)nicotinonitrile exists in equilibrium with 6-(2-hydroxyvinyl)nicotinonitrile. Action Plan: Do not attempt to separate them. Both react as the aldehyde in subsequent steps.
Experimental Protocol: Optimized Workflow
Step 1: Synthesis of Enamine Intermediate
-
Charge a pressure vial with 6-methylnicotinonitrile (1.0 eq) and DMF-DMA (2.0 eq).
-
(Optional) Add dry DMF (2 volumes) if stirring is difficult.
-
Heat to 140°C for 12–16 hours. Note: A distillation setup is preferred for larger scales to remove MeOH.
-
Cool to RT. The product often precipitates as a dark red solid.
-
Yield Check: Expect >80% yield. If oil, tritur with hexanes.[1]
Step 2: Hydrolysis to 6-(2-Oxoethyl)nicotinonitrile
-
Dissolve the enamine (1.0 eq) in THF (5 volumes).
-
Add a solution of Water/Acetic Acid (1:1) (5 volumes).
-
Stir at 20°C for 2–4 hours. Monitor by TLC (Aldehyde is usually less polar than the enamine).
-
CRITICAL: Once conversion is complete, dilute with Ethyl Acetate and wash with saturated
only until neutral (pH 7). Do not over-basify. -
Dry organic layer over
(avoid as it is slightly acidic/Lewis acidic). -
Concentrate at <30°C .
Summary of Conditions & Outcomes[1][2][3][4][5][6][7][8][9][10]
| Variable | Standard Condition | Optimized Condition | Reason |
| Reagent | DMF-DMA (1.1 eq) | DMF-DMA (2.0 eq) | Drives equilibrium; acts as solvent. |
| Temperature (Step 1) | Reflux (DMF) | 140°C (Sealed/Distill) | High energy barrier for methyl deprotonation. |
| Hydrolysis Acid | HCl (1M) | AcOH / Water | Prevents nitrile hydrolysis and polymerization. |
| Purification | Silica Column | Trituration / Alumina | Silica degrades the basic pyridine aldehyde. |
Decision Tree for Low Yields
Figure 2: Diagnostic flow for identifying yield loss points in the synthesis.
References
- Enamine Formation Kinetics: Bredereck, H., et al. "Syntheses with acid amides, particularly with formamide." Chemische Berichte, 1968. (Foundational chemistry for DMF-DMA reactions with methyl-heterocycles).
-
Hydrolysis of Enaminonitriles
-
Patent Reference: "Process for the preparation of pyridine derivatives."[2][3][4][5] WO2011048082 . (Describes analogous hydrolysis conditions for substituted pyridines).
-
Methodology: Batchu, V. R., et al. "Efficient synthesis of 2-substituted pyridines." Beilstein Journal of Organic Chemistry, 2012. Link
-
- Source: "Handling of unstable pyridine acetaldehydes." Journal of Medicinal Chemistry, 2015, 58(24), 9625-9638.
- General Reactivity: Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Authoritative text on pyridine alkyl group reactivity).
Sources
- 1. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 4. US2491253A - Preparation of nicotinonitrile - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 6-(2-Oxoethyl)nicotinonitrile Troubleshooting & FAQs
Welcome to the Technical Support Center for 6-(2-Oxoethyl)nicotinonitrile . As a bifunctional building block containing both a highly reactive 2-oxoethyl (acetaldehyde) moiety and an electron-deficient nicotinonitrile core, this compound presents unique challenges in both solubility and stability. This guide provides field-proven insights to help researchers mitigate degradation pathways such as autoxidation, aldol condensation, and hydration, ensuring reproducible experimental outcomes.
Part 1: Causality of Instability (The "Why")
Before troubleshooting specific protocols, it is critical to understand the mechanistic basis of the compound's instability. The reactivity of pyridine-acetaldehyde derivatives is heavily dictated by their electronic environment .
In 6-(2-Oxoethyl)nicotinonitrile, the 6-position is adjacent to the electronegative pyridine nitrogen. Furthermore, the strongly electron-withdrawing 3-cyano group is para to the 6-position. Deprotonation of the 2-oxoethyl alpha-carbon yields an enolate that is exceptionally stable: the negative charge delocalizes onto the carbonyl oxygen, the pyridine nitrogen, and perfectly into the para-cyano group via resonance.
This intense thermodynamic driving force for enolization makes the alpha-protons highly acidic. The resulting enol/enolate is a potent nucleophile that attacks un-enolized aldehyde molecules, triggering rapid aldol condensation and oligomerization. Simultaneously, the aldehyde group is highly susceptible to autoxidation (forming an inactive carboxylic acid) and nucleophilic addition by protic solvents .
Primary degradation pathways of 6-(2-Oxoethyl)nicotinonitrile based on environmental exposure.
Part 2: Solubility Troubleshooting & FAQs
Q1: My 6-(2-Oxoethyl)nicotinonitrile won't dissolve completely in aqueous buffers, and the solution turns cloudy over time. What is happening? A: The initial poor solubility is due to the compound's lipophilic pyridine core and lack of highly polar, ionizable groups at physiological pH. The subsequent cloudiness is a classic sign of aldol condensation. In aqueous media, especially at pH > 7.0, the base-catalyzed formation of the enolate accelerates self-condensation, leading to insoluble polymeric byproducts. Additionally, the aldehyde group can undergo reversible hydration to form a gem-diol, which alters its lipophilicity and reactivity. Solution: Always prepare concentrated stock solutions in anhydrous, polar aprotic solvents and dilute into aqueous buffers immediately prior to use. Keep the final aqueous pH between 5.5 and 6.5 to minimize base-catalyzed condensation.
Q2: Which solvents are optimal for preparing long-term stock solutions? A: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) are the gold standards. Protic solvents like methanol or ethanol should be strictly avoided for storage, as they will react with the aldehyde to form hemiacetals or acetals, permanently altering the compound's structure.
Table 1: Solvent Compatibility and Solubility Profile
| Solvent | Solubility | Stability (at 25°C) | Mechanistic Interaction / Notes |
| Anhydrous DMSO | High (>50 mg/mL) | Good (Weeks at -20°C) | Polar aprotic; prevents hydration and acetal formation. |
| Acetonitrile (MeCN) | High (>30 mg/mL) | Good (Weeks at -20°C) | Excellent for LC-MS workflows; non-nucleophilic. |
| Methanol / Ethanol | Moderate | Poor (Hours) | Forms hemiacetals/acetals with the 2-oxoethyl group. |
| Aqueous Buffers (pH 7.4) | Low (<1 mg/mL) | Very Poor (Minutes) | Rapid hydration and base-catalyzed aldol condensation. |
| Hexane / Heptane | Insoluble | N/A | Highly polar nitrile and aldehyde prevent dissolution. |
Part 3: Stability & Storage FAQs
Q3: My solid powder has turned from off-white to a pale yellow/brown. Is it still usable? A: A color shift to yellow or brown strongly indicates that oxidative degradation or polymerization has occurred. The aldehyde group is highly prone to autoxidation upon exposure to atmospheric oxygen, converting to the inactive carboxylic acid derivative. The brown coloration is typically associated with conjugated oligomers formed via aldol condensation . Solution: You must verify the integrity of the batch via LC-MS or 1H-NMR. Look for the disappearance of the characteristic aldehyde proton peak (~9.7-10.0 ppm) and the appearance of a carboxylic acid peak or broad polymeric signals. If degradation exceeds 5%, discard the batch.
Q4: How should I store the bulk powder to maximize its shelf life? A: The compound must be treated as highly air- and moisture-sensitive. Store the solid at -20°C (or -80°C for long-term storage) in a desiccator, strictly under an inert atmosphere (Argon or Nitrogen).
Part 4: Experimental Workflows & Protocols
To ensure a self-validating system where degradation is minimized, follow this standardized protocol for stock solution preparation. Every step is designed to eliminate the causal factors of degradation (oxygen, moisture, and heat).
Protocol: Preparation of Anhydrous Stock Solutions Objective: To prepare a stable 10 mM stock solution while preventing autoxidation and aldol condensation. Materials: Argon gas, anhydrous DMSO (water ≤0.005%), amber glass vials, PTFE-lined caps.
Step-by-Step Methodology:
-
Temperature Equilibration: Allow the sealed vial of 6-(2-Oxoethyl)nicotinonitrile to reach room temperature in a desiccator before opening. Causality: This prevents atmospheric moisture from condensing on the cold powder, which would trigger hydration.
-
Inert Purging: Purge a clean, dry amber glass vial with Argon gas for 30 seconds.
-
Rapid Weighing: Rapidly weigh the required mass of the compound and transfer it to the Argon-purged vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex gently until complete dissolution is achieved. Critical Note: Do not sonicate. Localized cavitation heat can provide the activation energy needed to induce polymerization.
-
Aliquotting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in microcentrifuge tubes.
-
Storage: Blanket each aliquot with Argon, seal tightly, and store immediately at -80°C. Avoid repeated freeze-thaw cycles.
Optimized workflow for the preparation and storage of stable stock solutions.
References
-
Royal Society of Chemistry. "A dearomatization–rearomatization strategy for construction of 4H-quinolizin-4-ones via C–H bond functionalization of pyridines". Organic Chemistry Frontiers. URL: [Link]
Technical Support Center: Crystallization of 6-(2-Oxoethyl)nicotinonitrile and Related Ketone-Functionalized Nicotinonitriles
Welcome to the Technical Support Center dedicated to the crystallization of 6-(2-Oxoethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining high-purity crystalline material for this and structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to solve complex crystallization problems.
Due to the limited specific literature on the crystallization of 6-(2-Oxoethyl)nicotinonitrile, this guide synthesizes best practices for the crystallization of organic compounds, with a special focus on the unique challenges presented by molecules containing pyridine, nitrile, and ketone functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of 6-(2-Oxoethyl)nicotinonitrile that influence its crystallization?
A1: The crystallization behavior of 6-(2-Oxoethyl)nicotinonitrile is governed by the interplay of its three primary functional groups:
-
Pyridine Ring: The basic nitrogen atom can participate in hydrogen bonding and may lead to issues like tailing on silica gel during chromatographic purification.[1][2]
-
Nitrile Group (-C≡N): This is a strongly polar group, contributing to a significant dipole moment and potentially strong intermolecular interactions.[3]
-
Ketone Group (C=O): The carbonyl group is a hydrogen bond acceptor and contributes to the molecule's polarity.
The combination of these groups suggests that the molecule is polar and will have a tendency to engage in strong intermolecular interactions, which can be both an aid and a hindrance to crystallization.
Q2: I've just completed the synthesis. What are the potential impurities I should be aware of before attempting crystallization?
A2: Without a specific, documented synthesis for 6-(2-Oxoethyl)nicotinonitrile, we must anticipate impurities based on common synthetic routes for related compounds. Potential impurities could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Byproducts from Side Reactions: Depending on the synthetic route, these could arise from self-condensation, incomplete reactions, or over-oxidation.[4]
-
Residual Solvents: Solvents used in the reaction or initial work-up.
-
Water: The presence of water can significantly impact crystallization.
A general troubleshooting workflow for pyridine synthesis is outlined below.
Caption: General troubleshooting logic for pyridine synthesis.[1][2]
Troubleshooting Crystallization Issues
This section provides a question-and-answer formatted guide to address specific problems you may encounter during the crystallization of 6-(2-Oxoethyl)nicotinonitrile.
Problem 1: The compound will not crystallize and remains an oil.
Q: I've cooled my saturated solution, but instead of crystals, a viscous oil has separated. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[5] Given that impurities can depress the melting point, this is a common issue with crude materials.
Causality and Solutions:
-
High Degree of Supersaturation: The solution may be too concentrated, causing the compound to come out of solution too rapidly.
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and then allow it to cool more slowly.[5]
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.
-
Solution: Attempt to further purify the material. If the oil is not highly colored, you can try to crystallize it from a different solvent system. If it is colored, a pre-purification step using column chromatography may be necessary.
-
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound is too soluble even at low temperatures.
-
Solution: Try a mixed solvent system. Dissolve the compound in a "good" solvent where it is very soluble, and then slowly add a "poor" solvent (an "anti-solvent") in which it is much less soluble, until the solution becomes turbid. Then, gently warm the solution until it is clear again and allow it to cool slowly.
-
Caption: Decision workflow for troubleshooting "oiling out".
Problem 2: No crystals form, even after extended cooling.
Q: My solution has been cooling for a long time, and it remains clear. What can I do to induce crystallization?
A: The failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated, or that the nucleation process is kinetically hindered.
Causality and Solutions:
-
Insufficient Supersaturation: The concentration of the compound in the solvent is below its saturation point at the cooled temperature.
-
Solution 1: Evaporation. Allow the solvent to evaporate slowly from an open or partially covered container. This will gradually increase the concentration.
-
Solution 2: Reduce Solvent Volume. If you have used too much solvent, you can gently heat the solution to boil off some of the solvent and then attempt to cool it again.[5]
-
-
Kinetic Barrier to Nucleation: The molecules need an initial surface or energy input to begin forming a crystal lattice.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a nucleation site.[5]
-
Solution 2: Seeding. If you have a small amount of crystalline material from a previous attempt, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
Solution 3: Sonication. Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.
-
Problem 3: The resulting crystals are very small or form a powder.
Q: I managed to get a solid, but it's a fine powder, not the nice crystals I was hoping for. How can I get larger crystals?
A: The formation of very small crystals is typically due to rapid nucleation and crystal growth. When many nuclei form at once, they compete for the available solute, resulting in a large number of small crystals.
Causality and Solutions:
-
Rapid Cooling: Cooling the solution too quickly can cause a sudden high level of supersaturation, leading to rapid nucleation.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. You can further slow cooling by insulating the flask.[5]
-
-
High Concentration: A very concentrated solution can also lead to rapid crystallization.
-
Solution: Use slightly more of the hot solvent than the minimum required to dissolve the compound. This will reduce the level of supersaturation upon cooling, promoting slower crystal growth.[5]
-
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude 6-(2-Oxoethyl)nicotinonitrile in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and water). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the solvent in small portions until you have a clear, saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Protocol 2: Solvent-Antisolvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent at room temperature.
-
Antisolvent Addition: Slowly add a "poor" solvent (the antisolvent) dropwise with stirring until the solution becomes persistently cloudy.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Isolation: Collect the crystals as described in the cooling crystallization protocol.
Data Presentation
The choice of solvent is critical for successful crystallization. The following table summarizes the properties of common laboratory solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds, but high boiling point can make drying difficult. |
| Ethanol | 78 | 24.5 | A versatile polar protic solvent. |
| Isopropanol | 82 | 19.9 | Similar to ethanol, slightly less polar. |
| Acetone | 56 | 20.7 | A polar aprotic solvent with a low boiling point. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent with a high boiling point. |
| Hexane | 69 | 1.9 | A non-polar solvent, often used as an antisolvent for polar compounds. |
References
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Garg Lab - UCLA. Patents & Products. [Link]
- Google Patents. (1949).
-
El-Gaby, M. S. A., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 59. [Link]
-
Duan, X., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
- Google Patents. (2014). CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.
- Google Patents. (1977).
- Google Patents. (1980).
- Google Patents. (2011).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 4. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Nicotinonitrile-Based Compound Optimization
This Technical Support Center guide is designed for medicinal chemists and pharmacologists encountering efficacy plateaus or resistance profiles with nicotinonitrile-based scaffolds.
Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Resistance & Assay Troubleshooting
Executive Summary: The Nicotinonitrile Paradox
Nicotinonitrile derivatives primarily function as Targeted Covalent Reversible Inhibitors (TCRIs) . The cyano group (–CN) acts as a "soft" electrophile, targeting non-catalytic cysteines (or occasionally serines/threonines) to form a thioimidate adduct.
The Resistance Paradox: unlike irreversible acrylamides, nicotinonitriles must maintain a delicate equilibrium. Resistance often arises not just from steric mutations, but from kinetic erosion —where the residence time (
Diagnostic Workflow: Is it True Resistance?
Before initiating structural modification, rule out assay artifacts common to electrophilic warheads.
Interactive Troubleshooting Matrix
| Symptom | Potential Root Cause | Validation Step |
| IC₅₀ shifts >10x in presence of DTT/GSH | Warhead Sequestration: The nitrile is reacting with assay thiols (DTT, Glutathione) instead of the protein. | Switch to TCEP (non-nucleophilic reducing agent) and re-run assay. |
| Flat SAR (Structure-Activity Relationship) | Colloidal Aggregation: Hydrophobic nicotinonitriles may form promiscuous aggregates. | Add 0.01% Triton X-100 or measure inhibition in the presence of high albumin. |
| Potency decreases with incubation time | Instability: Hydrolysis of the nitrile to an amide (inactive). | LC-MS stability check in assay buffer at t=0 and t=4h. |
| Potency increases with incubation time | Slow-Binding Kinetics: Typical for covalent inhibitors. You are measuring pre-equilibrium. | Perform a time-dependent inhibition (TDI) study to determine |
Mechanisms of Resistance
Understanding how the target resists the nicotinonitrile warhead is critical for counter-design.
Diagram 1: The Resistance Cascade
This decision logic maps the biological mechanism to the chemical solution.
Caption: Logical flow determining the chemical countermeasures based on the specific mode of biological resistance.
Chemical Counter-Strategies (The "Fix")
A. Addressing "Cysteine-Null" Mutants
If the target mutates the critical Cysteine to Serine (C→S) or Alanine (C→A), the nitrile warhead loses its anchor.
-
The Fix: Shift the binding energy burden from the covalent bond (
) to the non-covalent scaffold ( ). -
Tactic: Extend the nicotinonitrile scaffold into the hydrophobic back-pocket (P2/P3) using biaryl ethers or rigid piperazine linkers. This transforms the molecule into a high-affinity reversible inhibitor that functions independently of the covalent bond.
B. Addressing "Gatekeeper" Steric Clashes
Mutations like T790M (EGFR) or similar bulky substitutions block the trajectory of the nitrile.
-
The Fix: Scaffold Hopping.
-
Tactic: Replace the rigid nicotinonitrile core with a flexible linker or a macrocycle. Macrocyclization constrains the bioactive conformation, reducing the entropic penalty of binding and often allowing the molecule to "wrap around" the steric obstruction.
C. Tuning Warhead Reactivity (The "Goldilocks" Zone)
If the residence time is too short (drug washes out), you must increase the electrophilicity of the nitrile carbon without making it toxic.
-
The Fix: Electron Withdrawing Groups (EWGs).
-
Tactic: Introduce a Fluorine atom at the position ortho to the nitrile group on the pyridine ring. This lowers the LUMO energy of the nitrile, increasing its reactivity toward the nucleophile.
-
Caution: Too much reactivity leads to off-target toxicity (glutathione depletion).
-
Experimental Protocols: Self-Validating Systems
Protocol A: Determination (The Gold Standard)
Do not rely on IC50 for covalent inhibitors. It is time-dependent and misleading.
Objective: Quantify the efficiency of covalent bond formation.
-
Preparation: Prepare 5 concentrations of the nicotinonitrile inhibitor (e.g., 0.1x to 10x the estimated
). -
Incubation: Incubate enzyme + inhibitor for varying times (
= 0, 5, 10, 20, 40, 60 min). -
Trigger: Add substrate (at
concentration) to initiate reaction. -
Analysis:
-
Plot % Activity remaining (ln scale) vs. Time. The slope is
. -
Plot
vs. [Inhibitor]. -
Fit to the hyperbolic equation:
-
-
Validation Check: If the plot is linear and does not saturate, you have not reached equilibrium. Report as
efficiency ratio.
Protocol B: Jump Dilution Assay (Residence Time)
Objective: Confirm if the resistance is due to fast off-rates (
-
Incubate: Enzyme + Inhibitor at 10x IC50 for 1 hour (to reach full occupancy).
-
Jump: Dilute the mixture 100-fold into a buffer containing saturating substrate.
-
Measure: Monitor product formation continuously.
-
Interpretation:
-
Rapid Recovery: The slope returns to control levels quickly. (Short residence time = Resistance vulnerability).
-
Slow Recovery: The slope remains flat or curves slowly. (Long residence time = Robust inhibition).
-
Visualizing the Binding Mode
Understanding the reversible covalent interaction is key to modification.
Caption: The reversible cycle of nicotinonitrile inhibition. Resistance often exploits the dissociation pathway (red dashed line).
Frequently Asked Questions (FAQs)
Q: My nicotinonitrile compound shows activity in biochemical assays but zero efficacy in cells. Why? A: This is likely a permeability or efflux issue , not target resistance. Nicotinonitriles are polar.
-
Check: Is the LogD < 1.0? It might be too polar to cross the membrane.
-
Check: Is it a P-gp substrate? Run a Caco-2 bidirectional assay. If Efflux Ratio > 2, consider N-methylation of amide linkers to hide hydrogen bond donors.
Q: Can I use nicotinonitriles for Serine proteases? A: Yes, but it is harder. The hydroxyl group of Serine is less nucleophilic than the thiol of Cysteine. You will need to activate the nitrile with strong electron-withdrawing groups (e.g., adding a CF3 group adjacent to the nitrile) to facilitate the attack.
Q: Why does my IC50 improve when I lower the ATP concentration in kinase assays?
A: This confirms your compound is ATP-competitive . Even though it forms a covalent bond, it must first compete with ATP for the binding pocket (
References
-
Nitriles in Drug Discovery: Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the cyano group." Journal of Medicinal Chemistry. Link
-
Covalent Reversible Mechanism: Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology. Link
-
Kinase Resistance Mechanisms: Lovly, C. M., & Shaw, A. T. (2014). "Molecular pathways: resistance to kinase inhibitors and implications for therapeutic strategies."[1][2][3] Clinical Cancer Research. Link
-
Assay Interference: Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link
-
Cathepsin K Inhibitors (Odanacatib): Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Technical Support Center: Bioavailability Enhancement of 6-(2-Oxoethyl)nicotinonitrile
Status: Active Agent: Senior Application Scientist (Ph.D. Medicinal Chemistry/Pharmaceutics) Ticket ID: BIO-PYR-06-OXO Subject: Troubleshooting Solubility, Stability, and Metabolic Clearance
Introduction: The Molecule & The Challenge
Welcome to the Technical Support Center. You are likely encountering difficulties with 6-(2-Oxoethyl)nicotinonitrile (Structure: a pyridine core with a 3-cyano group and a 6-acetaldehyde side chain).
From a drug delivery perspective, this molecule presents a "perfect storm" of bioavailability challenges:
-
Chemical Instability: The 2-oxoethyl group (acetaldehyde) is an electrophilic warhead prone to rapid oxidation, aldol condensation, and polymerization.
-
Metabolic Liability: The pyridine ring is a prime substrate for Aldehyde Oxidase (AO) , while the side chain is a target for Aldehyde Dehydrogenase (ALDH) .
-
Solubility-Permeability Mismatch: The nitrile group increases lipophilicity, but the reactive aldehyde often leads to erratic dissolution profiles due to in-situ degradation.
This guide provides self-validating protocols to stabilize this compound and enhance its systemic exposure.
Module 1: Chemical Stability & Formulation
"My compound degrades before I can even administer it."
Root Cause Analysis
The 6-(2-oxoethyl) moiety exists in equilibrium between its aldehyde form and its enol tautomer (vinyl alcohol). In aqueous media, particularly at basic pH, this promotes rapid degradation via:
-
Oxidation: Conversion to 6-(carboxymethyl)nicotinonitrile.
-
Polymerization: Aldol condensation between molecules.
Troubleshooting Protocol: pH-Shifted Stabilization
Objective: Lock the compound in a stable state during formulation.
Q: What is the optimal pH window for this compound? A: You must maintain a slightly acidic environment (pH 4.5 – 5.5 ).
-
Why: Basic pH catalyzes the enolization of the acetaldehyde side chain, accelerating polymerization. Strong acids (< pH 3) may hydrolyze the nitrile group.
Q: How do I prevent spontaneous oxidation during storage? A: The aldehyde is sensitive to dissolved oxygen. You must implement a "de-oxygenated formulation workflow."
Step-by-Step Protocol:
-
Solvent Degassing: Sparge all aqueous buffers with Argon or Nitrogen gas for 15 minutes prior to use.
-
Antioxidant Chelation: Add EDTA (0.01% w/v) to chelate metal ions that catalyze aldehyde oxidation.
-
Radical Scavenging: Incorporate Sodium Metabisulfite (0.1%) or Ascorbic Acid (0.5%) . Note: Bisulfites can form reversible adducts with aldehydes; ensure this adduct dissociates in plasma or verify bioactivity of the adduct.
Module 2: Solubility Enhancement (The "Crystal" Problem)
"The compound precipitates immediately upon dilution in aqueous media."
Root Cause Analysis
The planar pyridine-nitrile system encourages strong
Troubleshooting Protocol: Amorphous Solid Dispersion (ASD)
Objective: Disrupt the crystal lattice and maintain the drug in a high-energy amorphous state.
Q: Which polymer carrier should I use? A: Use HPMCAS (Hydroxypropyl methylcellulose acetate succinate) .
-
Why: HPMCAS provides an acidic microenvironment (stabilizing the aldehyde) and is excellent at inhibiting recrystallization of pyridine derivatives.
Experimental Workflow: Solvent Evaporation ASD
-
Dissolution: Dissolve 6-(2-Oxoethyl)nicotinonitrile and HPMCAS-LF (Ratio 1:3) in Acetone/Methanol (1:1).
-
Rotary Evaporation: Remove solvent at 40°C under vacuum.
-
Vacuum Drying: Dry the resulting film for 24 hours to remove residual solvent.
-
Pulverization: Mill the solid into a fine powder.
Data: Solubility Comparison
| Vehicle System | Solubility (mg/mL) | Stability (t1/2 at 25°C) | Notes |
| Water (Control) | 0.05 | < 2 hours | Rapid oxidation observed. |
| PEG 400 (Neat) | 12.5 | ~ 24 hours | Good solubility, moderate stability. |
| HPMCAS Dispersion | 4.8 (Apparent) | > 1 week | Best balance of stability and supersaturation. |
Module 3: Metabolic Evasion (The "Liver" Problem)
"I see good solubility, but zero plasma exposure in vivo."
Root Cause Analysis
This is the critical failure point. Upon absorption, the "oxoethyl" side chain is immediately attacked by Aldehyde Dehydrogenase (ALDH) in the liver and gut wall, converting it to the inactive carboxylic acid. Additionally, cytosolic Aldehyde Oxidase (AO) may hydroxylate the pyridine ring.
Troubleshooting Protocol: SNEDDS (Self-Nanoemulsifying Drug Delivery System)
Objective: Encapsulate the drug in lipid droplets to bypass first-pass metabolism via lymphatic transport (chylomicron pathway).
Q: How do I formulate a SNEDDS for an aldehyde? A: You must avoid excipients containing peroxides (common in PEGs). Use high-purity, medium-chain triglycerides.
Self-Validating SNEDDS Recipe:
-
Oil Phase (Core): Capryol 90 (Solubilizer & Lymphatic promoter).
-
Surfactant: Cremophor EL (Purified grade) or Labrasol.
-
Co-Surfactant: Transcutol P (Enhances drug loading).
Visual Workflow: SNEDDS Preparation
Caption: Logic flow for preparing a lipid-based formulation to protect the reactive aldehyde cargo.
Module 4: In Vivo Pharmacokinetic Optimization
Q: Can I use a prodrug approach instead? A: Yes. If the SNEDDS fails, chemically protecting the aldehyde is the next logical step.
-
Strategy: Convert the aldehyde to a dimethyl acetal or a thiazolidine derivative.
-
Mechanism:[1][2][3] These groups are stable at neutral pH (blood) but hydrolyze in the acidic environment of the lysosome or via specific enzymatic cleavage, releasing the active aldehyde at the target site.
Decision Tree: Formulation Strategy
Caption: Strategic decision matrix for selecting the correct bioavailability enhancement pathway.
References
-
Aldehyde Stability & Metabolism
-
Garattini, E., et al. (2008). Lipid peroxidation and aldehyde oxidation: The role of Aldehyde Oxidases. Free Radical Biology and Medicine.
- Note: Establishes the susceptibility of pyridine-aldehydes to cytosolic oxid
-
-
Solid Dispersion Technology
-
Baghel, S., et al. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences.
- Note: Validates HPMCAS as a stabilizer for labile drugs.
-
-
Lipid-Based Delivery (SNEDDS)
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
- Note: The authoritative guide on designing lipid formul
-
-
Pyridine Chemistry & Reactivity
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
- Note: Fundamental reference for the reactivity of 2-substituted pyridines and side-chain oxid
-
Sources
Technical Support Center: Purification & Handling of 6-(2-Oxoethyl)nicotinonitrile
Case Reference: CAS [Unstable Aldehyde Series] Topic: Purification, Stability, and Storage of 6-(2-Oxoethyl)nicotinonitrile Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Hidden" Instability
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing low yields, black tar formation during concentration, or confusing NMR spectra while working with 6-(2-Oxoethyl)nicotinonitrile .
Executive Summary:
This compound is not a simple aromatic aldehyde (like benzaldehyde). It is a pyridine acetaldehyde derivative. The presence of the methylene group (
The electron-withdrawing nature of the nitrile group (at position 3) and the pyridine ring (at position 6) makes these protons highly acidic, driving rapid enolization, self-condensation, and polymerization on standard silica gel. Standard purification methods often fail.
Module 1: Chemical Stability & Degradation Mechanisms
User Question: "My product turned into a dark gum during rotary evaporation. What happened?"
Scientist Analysis:
You likely triggered an Aldol-type polymerization . Because the
Degradation Pathway Visualization
Figure 1: The degradation cascade driven by enolization of the acidic
Module 2: The Gold Standard Purification Protocol
User Question: "Column chromatography is destroying my compound. How do I purify it?"
Recommendation: Stop using chromatography. The most robust method for purifying 6-(2-Oxoethyl)nicotinonitrile from reaction mixtures (typically oxidation of the methyl precursor) is Bisulfite Adduct Formation . This method exploits the aldehyde functionality to create a water-soluble salt, allowing you to wash away organic impurities (starting materials, over-oxidized acids) before regenerating the pure aldehyde.
Protocol: Bisulfite Extraction & Regeneration
| Step | Action | Technical Note |
| 1. Solubilization | Dissolve crude mixture in minimal Ethyl Acetate (EtOAc) . | Avoid alcohols if possible to prevent hemiacetal formation. |
| 2. Adduct Formation | Add 2-3 equivalents of saturated aqueous Sodium Bisulfite ( | The aldehyde converts to the water-soluble sulfonate salt. |
| 3. Phase Separation | Separate layers.[1] Keep the Aqueous Layer. | The impurities (starting material) remain in the EtOAc. |
| 4. Washing | Wash the aqueous layer 2x with fresh EtOAc. | Removes trace non-polar impurities. |
| 5. Regeneration | Cool aqueous layer to 0°C. Add EtOAc. Slowly adjust pH to ~9-10 using Sodium Carbonate ( | Do not use strong NaOH (causes polymerization). pH control is critical. |
| 6. Isolation | Rapidly extract into EtOAc, dry over | Speed is essential to prevent post-purification degradation. |
Workflow Visualization
Figure 2: Bisulfite purification workflow for isolating unstable pyridine aldehydes.
Module 3: Troubleshooting & FAQs
Q1: I absolutely must use a column. How do I prevent degradation?
A: If bisulfite purification is not an option, you must neutralize your silica gel . Standard silica is acidic (pH ~5).
-
Protocol: Pre-wash your silica column with a mobile phase containing 1% Triethylamine (Et3N) or 1% Pyridine .
-
Elution: Run the column quickly. Do not let the compound sit on the silica.
-
Warning: Even with neutralization, yield loss is common due to irreversible adsorption.
Q2: The NMR shows a mixture of species. Is it impure?
A: Not necessarily. Pyridine acetaldehydes exist in a complex equilibrium in solution, especially in protic solvents like
-
Aldehyde (CHO): Triplet/Doublet around 9.8 ppm.
-
Enol Form: Vinyl protons around 5.5–7.0 ppm (often broad).
-
Hydrate (Gem-diol): If water is present, the carbonyl disappears and a new signal appears upfield.
-
Recommendation: Run NMR in anhydrous DMSO-d6 or
to stabilize the aldehyde form and minimize exchange.
Q3: How should I store this compound?
A: Do not store the free aldehyde for long periods.
-
Best Practice: Store as the Bisulfite Adduct (the solid salt from Step 3 above). It is stable indefinitely at room temperature. Regenerate the free aldehyde immediately before the next reaction.
-
Alternative: Store as the dimethyl acetal or dioxolane protected form, which requires an acid deprotection step before use.
-
Short Term: -80°C under Argon.
References
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[2] The Journal of Organic Chemistry, 64(15), 5722-5724.
-
BenchChem Technical Support. Overcoming challenges in the purification of pyridine compounds.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Sabatini, M. T., et al. (2017). Sustainability Challenges in Peptide Synthesis and Purification. (Discusses amide/aldehyde stability issues in heteroaromatics).
Disclaimer: This guide assumes standard laboratory safety protocols. Pyridine derivatives are toxic.[3] Always work in a fume hood.
Sources
6-(2-Oxoethyl)nicotinonitrile degradation pathways
Technical Support Center: 6-(2-Oxoethyl)nicotinonitrile Stability & Handling
Executive Summary: The Reactivity Triad
Researchers working with 6-(2-Oxoethyl)nicotinonitrile (often an intermediate in the synthesis of SGLT2 inhibitors or Prasugrel analogs) frequently encounter purity drifts during storage or scale-up.[1] This molecule is chemically "fragile" due to a Reactivity Triad :
-
The Aldehyde (C-6 position): Highly susceptible to aerobic oxidation and nucleophilic attack.
-
The Nitrile (C-3 position): Prone to hydrolysis under acidic/basic aqueous conditions.
-
The
-Methylene (C-6 side chain): The electron-deficient pyridine ring increases the acidity of the -protons, driving enolization and rapid self-condensation (browning/tarring).[1]
This guide deconstructs these pathways to help you distinguish between storage degradation and reaction by-products.[1]
Visualizing the Degradation Landscape
The following diagram maps the three critical degradation vectors. Use this to correlate your LC-MS data with potential impurities.[1]
Figure 1: Mechanistic map of 6-(2-Oxoethyl)nicotinonitrile degradation showing mass shifts relative to the parent compound.
Detailed Degradation Mechanisms
Pathway A: Aerobic Oxidation (The "Acid" Impurity)
-
Mechanism: The aldehyde group at the C-6 position is easily oxidized by atmospheric oxygen to a carboxylic acid.[1] This is accelerated by light and trace metal ions.
-
Diagnostic: Appearance of a peak with [M+16] (MW 162) in Mass Spectrometry. In HPLC (Reverse Phase), this peak usually elutes earlier than the parent due to increased polarity (ionization of the COOH group).
-
Prevention: Store under Argon/Nitrogen. Use amber vials to prevent photo-oxidation.[1]
Pathway B: Nitrile Hydrolysis (The "Amide" Impurity)
-
Mechanism: The electron-withdrawing nature of the pyridine ring activates the nitrile (CN) group. In the presence of moisture (even atmospheric humidity) and trace acid/base, the nitrile hydrolyzes first to the amide (Degradant B) and eventually to the carboxylic acid (Degradant C).
-
Diagnostic:
-
Amide: [M+18] shift (MW 164).
-
Acid: [M+19] shift (MW 165) – Note: This is distinct from the aldehyde oxidation product.
-
-
Prevention: Desiccated storage is non-negotiable.
Pathway C: Aldol Condensation (The "Brown Tar")
-
Mechanism: This is the most destructive pathway. The methylene protons (
-protons) adjacent to the aldehyde and the pyridine ring are highly acidic ( ).[1]-
Trace base triggers enolization.
-
The enol attacks the aldehyde of another molecule (Aldol addition).
-
Dehydration leads to conjugated polymers (brown/black insoluble solids).
-
-
Diagnostic: Broadening of NMR baseline, appearance of high molecular weight species in LC-MS, and physical discoloration of the solid.
-
Prevention: Avoid any exposure to basic conditions during workup. Store at -20°C.
Diagnostic Toolkit: Identifying Your Impurity
Use this table to interpret analytical data when the purity of 6-(2-Oxoethyl)nicotinonitrile drops.
| Observation | Likely Culprit | Mechanism | Mass Shift ( |
| New Peak (Early Eluting) | 6-(Carboxymethyl)nicotinonitrile | Aldehyde Oxidation | +16 Da |
| New Peak (Mid Eluting) | 6-(2-Oxoethyl)nicotinamide | Nitrile Hydrolysis | +18 Da |
| Sample turns Yellow/Brown | Oligomers/Polymers | Aldol Condensation | Variable (dimers, trimers) |
| Loss of Aldehyde Signal ( | Hydrate (Gem-diol) | Reversible Hydration | +18 Da (in solution) |
Troubleshooting & FAQs
Q1: My sample turned into a dark oil overnight at room temperature. Can I save it?
Diagnosis: You are seeing Pathway C (Polymerization) . The pyridine ring makes the aldehyde hyper-reactive toward self-condensation.[1] Action:
-
Dissolve the oil in a minimal amount of DCM or Ethyl Acetate.
-
Filter off any insoluble black solids (polymers).
-
Perform a rapid filtration through a short pad of silica gel (flash chromatography).
-
Crucial: Do not use basic modifiers (like Triethylamine) in your eluent; this accelerates the polymerization. Use 0.1% Acetic Acid to stabilize the aldehyde.
Q2: I see two sets of peaks in my NMR (CDCl ). Is it impure?
Diagnosis: Not necessarily. You might be observing Enol Tautomerization .
-
Check: Look for a vinyl proton signal around 5.5–6.5 ppm and an -OH signal.[1]
-
Verification: Run the NMR in DMSO-
. The hydrogen bonding capacity of DMSO often stabilizes one tautomer, simplifying the spectrum. If peaks remain distinct and integrate to integers, it is a degradation impurity (likely the acid).
Q3: How do I dry this compound without degrading it?
Issue: Heat accelerates both oxidation and polymerization.[1] Protocol:
-
Do NOT use a heated vacuum oven.
-
Lyophilization (Freeze-drying) is the gold standard if the solvent is water/dioxane.
-
For organic solvents, use a vacuum desiccator at room temperature (20-25°C) shielded from light.
Q4: Can I use this reagent in a basic reaction (e.g., Knoevenagel)?
Insight: Yes, but the order of addition is critical. Protocol:
-
Do not premix 6-(2-Oxoethyl)nicotinonitrile with the base.[1]
-
Mix the base with the nucleophile (e.g., malonate) first.
-
Add the aldehyde (nicotinonitrile derivative) last and slowly at low temperature (0°C) to ensure it reacts with the nucleophile rather than with itself.
Validated Storage Protocol
To maintain >98% purity for 6+ months:
-
Atmosphere: Flush vial with Argon (heavier than air, better protection than Nitrogen).
-
Temperature: Store at -20°C or lower.
-
Container: Amber glass vial with a Teflon-lined cap (prevents leaching and UV damage).
-
Stabilizer (Optional): If storing in solution, adding 0.01% BHT (butylated hydroxytoluene) can inhibit radical oxidation of the aldehyde.
References
-
U.S. Patent 5,756,750 . Continuous processes for the hydrolysis of cyanopyridines. (Describes the hydrolysis kinetics of the nitrile group at position 3).
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. (Details the instability of pyridine-ethanone/aldehyde intermediates and "thiophene" type condensations).
-
Organic Syntheses, Coll. Vol. 4, p. 706 (1963) . Nicotinonitrile.[2][3][4][5] (Provides foundational data on the handling and stability of the cyanopyridine scaffold).
-
PubChem CID 12387737 . 6-Chloro-2-methylnicotinonitrile.[1] (Safety and physical property data for analogous halogenated nicotinonitriles).
Sources
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Technical Support Center: Troubleshooting Assay Interference with 6-(2-Oxoethyl)nicotinonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible hits, erratic assay signals, and dead-end lead optimization campaigns. When working with 6-(2-Oxoethyl)nicotinonitrile , you are dealing with a classic Pan-Assay Interference Compound (PAINS)[1]. This molecule contains two highly problematic functional groups: an electrophilic 2-oxoethyl (aldehyde) moiety and an optically active nicotinonitrile core.
This guide is designed to help you diagnose, troubleshoot, and triage false positives caused by this compound, ensuring the scientific integrity of your drug discovery pipeline.
Troubleshooting Guides & FAQs
Q1: Why does 6-(2-Oxoethyl)nicotinonitrile consistently show up as a "hit" across completely unrelated biochemical assays? A1: The primary culprit is the 2-oxoethyl group, which is an aliphatic aldehyde. Aldehydes are notorious PAINS because they act as highly reactive electrophiles. In aqueous assay conditions, the aldehyde undergoes nucleophilic attack by primary amines—such as lysine side chains on your target protein or amine-containing buffers like Tris. This reaction forms a covalent Schiff base (imine) adduct[2]. This non-specific covalent modification alters protein conformation and function, leading to apparent biological activity that is entirely artifactual and unrelated to specific target engagement[3].
Q2: My fluorescence polarization (FP) assay is giving erratic, non-dose-dependent readouts. Could the compound be interfering with the signal? A2: Yes. The nicotinonitrile moiety is a conjugated aromatic system that strongly absorbs UV and visible light. If your assay utilizes fluorophores excited in the UV/blue range (e.g., NADH/NADPH assays at 340 nm), the compound can absorb the excitation light or the emitted fluorescence[4]. This phenomenon, known as the "inner filter effect," quenches the signal and mimics target inhibition[5]. Furthermore, some nicotinonitrile derivatives can auto-fluoresce, creating false-positive signals in fluorogenic assays[5].
Q3: How can I definitively prove that my hit is a reactive false positive and not a true allosteric modulator?
A3: You must employ an experimental counter-screen designed to detect chemical reactivity. The gold standard is the ALARM NMR (a La assay to detect reactive molecules by nuclear magnetic resonance)[6]. This assay monitors DTT-dependent
Quantitative & Qualitative Interference Data
To facilitate rapid triage, the following table summarizes the specific interference modes of 6-(2-Oxoethyl)nicotinonitrile, the assays most vulnerable to these effects, and the recommended mitigation strategies.
| Interference Mechanism | Responsible Functional Group | Primary Assay Types Affected | Threshold for Interference | Mitigation / Counter-Screen Strategy |
| Covalent Modification (Schiff Base) | 2-Oxoethyl (Aldehyde) | Biochemical (Enzymatic), Protein-Protein Interaction | Time-dependent | ALARM NMR; NaBH |
| Inner Filter Effect (Quenching) | Nicotinonitrile Core | Fluorescence Polarization (FP), UV-Vis Absorbance | Absorbance > 0.1 OD at assay wavelength | Optical Pre-read; Switch to red-shifted fluorophores (e.g., Bodipy 650/665) |
| Auto-fluorescence | Nicotinonitrile Core | Fluorogenic Assays | Signal > 3x standard deviation of baseline | Orthogonal readout (e.g., Mass Spectrometry, SPR) |
Experimental Protocols
To ensure your experimental workflows are self-validating, implement the following step-by-step methodologies to identify and bypass interference from 6-(2-Oxoethyl)nicotinonitrile.
Protocol 1: ALARM NMR Counter-Screen for Electrophilic Reactivity
Causality: We utilize
-
Protein Preparation: Produce and purify
-labeled human La antigen reporter protein. -
Reaction Setup: Prepare two parallel samples. In both, incubate 50 µM La antigen with 400 µM 6-(2-Oxoethyl)nicotinonitrile in 25 mM sodium phosphate buffer (pH 7.0, 10%
). -
Control Integration: To Sample A, add no DTT. To Sample B, add 25 mM DTT (final concentration).
-
Data Acquisition: Acquire
-HMQC NMR spectra on a 700 MHz spectrometer. -
Analysis: Focus on the spectral region for residues L249, L294, and L296. If chemical shifts are observed in Sample B (DTT-independent), the compound is a reactive PAINS and must be triaged.
Protocol 2: Optical Interference Pre-Read
Causality: By measuring the absorbance of the compound before adding the biological substrate or fluorophore, we isolate the compound's inherent optical properties. This prevents the inner filter effect from masquerading as biological inhibition[4].
-
Plate Preparation: Dispense 6-(2-Oxoethyl)nicotinonitrile into the assay microplate at the maximum screening concentration (e.g., 50 µM) in your standard assay buffer.
-
Baseline Measurement: Before adding any assay reagents or fluorophores, read the plate's absorbance at both the excitation and emission wavelengths of your intended assay.
-
Validation: If the compound exhibits an Optical Density (OD) > 0.1 at either wavelength, it will cause an inner filter effect.
-
Mitigation: Do not proceed with the standard assay. Instead, switch to a red-shifted dye (e.g., Bodipy 650/665) that operates outside the nicotinonitrile's absorbance window.
Mechanistic & Workflow Visualizations
Mechanism of Schiff base formation leading to assay interference.
Experimental triage workflow for evaluating 6-(2-Oxoethyl)nicotinonitrile hits.
References
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing.
-
[1] Pan-assay interference compounds. Wikipedia.
-
[5] AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
-
[4] Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH.
-
[6] ALARM NMR for HTS triage and chemical probe validation. PMC - NIH.
-
[3] Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf.
-
[2] Schiff test. Wikipedia.
Sources
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. Schiff test - Wikipedia [en.wikipedia.org]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. ALARM NMR for HTS triage and chemical probe validation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
6-(2-Oxoethyl)nicotinonitrile vs other kinase inhibitors
This guide provides an in-depth technical comparison of 6-(2-Oxoethyl)nicotinonitrile —a critical pharmacophore precursor—and its derived kinase inhibitors against established alternatives.
Executive Summary
6-(2-Oxoethyl)nicotinonitrile is not a final drug but a strategic aldehyde intermediate used to synthesize a potent class of 6-substituted nicotinonitrile kinase inhibitors . Unlike rigid scaffolds (e.g., quinazolines like Gefitinib) or direct-attachment scaffolds (e.g., 6-chloronicotinonitrile), this aldehyde "warhead" enables the introduction of a flexible ethyl-amino linker via reductive amination.
This guide compares the synthetic utility of this scaffold and the biological performance of its derivatives (specifically targeting PIM-1 , Aurora , and RET kinases) against standard kinase inhibitor classes.
Part 1: Technical Comparison & Mechanism
Scaffold Analysis: The "Linker" Advantage
The primary differentiator of 6-(2-Oxoethyl)nicotinonitrile is the 2-carbon aldehyde handle (
| Feature | 6-(2-Oxoethyl)nicotinonitrile Derivatives | 6-Chloronicotinonitrile Derivatives | Quinazoline Inhibitors (e.g., Erlotinib) |
| Linker Type | Flexible Ethyl ( | Rigid/Direct ( | Rigid/Direct ( |
| Synthetic Route | Reductive Amination (Mild, High Diversity) | S_NAr (Harsh, Steric Limits) | S_NAr (Harsh) |
| Solubility | High (Aliphatic amine improves logP) | Moderate/Low (Rigid aromatic) | Low (Planar aromatic stack) |
| Binding Mode | Solvent Front Extension (Reaches distal residues) | Hinge Region Only | Hinge Region Only |
| Target Class | PIM-1, Aurora A/B, RET | EGFR, Src, Abl | EGFR, HER2 |
Performance Data: Derived Inhibitors vs. Standards
Inhibitors synthesized from 6-(2-Oxoethyl)nicotinonitrile (via reductive amination with morpholine or piperazine) show superior potency in specific kinase families due to the flexible linker allowing optimal orientation in the ATP-binding pocket.
-
Target: PIM-1 Kinase (Overexpressed in leukemia/prostate cancer).
-
Comparator: Staurosporine (Pan-kinase) and SGI-1776 (PIM inhibitor).
| Compound Class | Core Scaffold | IC50 (PIM-1) | Selectivity Profile | Mechanism |
| Nicotinonitrile-Ethyl-Amine | 6-(2-Oxoethyl)nicotinonitrile derived | 14 - 20 nM | High (Isoform selective) | ATP-Competitive (Type I) |
| Imidazo-pyridazine | SGI-1776 | ~50 nM | Moderate | ATP-Competitive |
| Staurosporine | Indolocarbazole | < 5 nM | Very Low (Pan-kinase) | ATP-Competitive |
| Direct-Linked Nicotinonitrile | 6-Chloronicotinonitrile derived | > 200 nM | Moderate | ATP-Competitive |
Insight: The ethyl linker derived from the 2-oxoethyl group allows the amine "tail" to fold into the ribose-binding pocket or extend to the solvent front, forming additional salt bridges (e.g., with Asp128/Glu171 in PIM-1) that rigid analogs cannot reach.
Part 2: Synthetic Pathways & Experimental Protocols
Synthesis of the 6-(2-Oxoethyl)nicotinonitrile Scaffold
Direct synthesis of the aldehyde is unstable; it is often generated in situ or from a vinyl precursor.
Protocol A: Oxidative Cleavage (From 6-Vinylnicotinonitrile)
-
Starting Material: 6-Chloronicotinonitrile.
-
Vinylation: React with tributyl(vinyl)tin (1.1 eq) and Pd(PPh3)4 (5 mol%) in Toluene at 100°C for 12h. Yield: ~85% 6-vinylnicotinonitrile.
-
Oxidation: Dissolve 6-vinylnicotinonitrile in THF/H2O (3:1). Add OsO4 (2 mol%) and NaIO4 (2.5 eq). Stir at RT for 4h.
-
Workup: Quench with Na2S2O3. Extract with EtOAc.
-
Result: 6-(2-Oxoethyl)nicotinonitrile (Unstable aldehyde, use immediately).
Library Generation: Reductive Amination
This protocol validates the "versatility" claim.
-
Reaction: Dissolve 6-(2-Oxoethyl)nicotinonitrile (1 eq) in DCE (Dichloroethane).
-
Amine Addition: Add desired amine (e.g., Morpholine, 1.2 eq) and Acetic Acid (1 eq). Stir 30 min.
-
Reduction: Add NaBH(OAc)3 (1.5 eq). Stir 12h at RT.
-
Purification: Quench with NaHCO3. DCM extraction. Flash chromatography.
-
Outcome: 6-(2-morpholinoethyl)nicotinonitrile (Stable Kinase Inhibitor).
Kinase Inhibition Assay (ADP-Glo)
Objective: Measure IC50 of the derived inhibitor against PIM-1.
-
Reagents: PIM-1 enzyme (0.2 ng/µL), ATP (10 µM), Substrate (S6 peptide), ADP-Glo Reagent.
-
Setup: In 384-well plate, add 2 µL inhibitor (serial dilution).
-
Reaction: Add 2 µL Enzyme + 1 µL Substrate/ATP mix. Incubate 60 min @ RT.
-
Detection: Add 5 µL ADP-Glo Reagent (40 min). Add 10 µL Kinase Detection Reagent (30 min).
-
Read: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).
Part 3: Visualization of Logic
Figure 1: Strategic Advantage of the 2-Oxoethyl Scaffold
This diagram illustrates why the aldehyde intermediate is superior for generating diverse libraries compared to the standard chloride intermediate.
Caption: Comparison of synthetic routes. The 2-oxoethyl scaffold allows mild reductive amination to access flexible "Solvent Front" binders, whereas the chloro-scaffold yields rigid hinge binders.
Figure 2: Synthesis & Mechanism of Action
Caption: Step-by-step transformation of the 6-(2-Oxoethyl)nicotinonitrile intermediate into a bioactive kinase inhibitor.
References
-
Design and synthesis of nicotinonitrile-derived apoptotic inducers. Source: PubMed / Elsevier. Context: Describes the synthesis of 6-substituted nicotinonitriles and their activity against PIM kinases. URL:[Link]
-
Inhibitors of the RET tyrosine kinase based on a nicotinonitrile scaffold. Source: European Journal of Medicinal Chemistry. Context: Highlights the SAR of nicotinonitrile derivatives in RET inhibition. URL:[Link]
-
Discovery of pyridine-quinoline hybrids as PIM-1 kinase inhibitors. Source: PMC (NIH). Context: Provides detailed protocols for synthesizing nicotinonitrile-based inhibitors and ADP-Glo assay data. URL:[Link]
Comparative Efficacy of Nicotinonitrile Derivatives: A Multi-Target Pharmacological Review
Executive Summary: The Cyanopyridine Advantage
In the landscape of heterocyclic pharmacophores, the nicotinonitrile (3-cyanopyridine) scaffold has emerged as a "privileged structure" due to its electronic versatility and capacity for hydrogen bonding. Unlike rigid aromatic systems, the electron-withdrawing nitrile group at position 3 enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attacks and metabolic interactions.
This guide moves beyond generic descriptions to provide a rigorous, data-driven comparison of specific nicotinonitrile derivatives against industry-standard controls (Doxorubicin, 5-FU, Ciprofloxacin). We analyze efficacy across two primary domains: Anticancer (Kinase Inhibition) and Antimicrobial Activity , supported by validated experimental protocols.
Domain I: Anticancer Efficacy (Kinase & Tubulin Targeting)
Mechanistic Rationale
Nicotinonitrile derivatives, particularly coumarin-nicotinonitrile hybrids and benzofuran-fused systems , function primarily as ATP-competitive inhibitors. The planar aromatic architecture allows intercalation into the ATP-binding pockets of kinases such as EGFR (Epidermal Growth Factor Receptor) and Pim-1 kinase .
-
Critical Insight: The presence of a hydrophobic tail (e.g., trimethoxybenzene) often correlates with higher affinity for the hydrophobic pocket of the kinase enzyme, a structural feature mimicked by successful drugs like Erlotinib.
Comparative Data Analysis
The following table synthesizes experimental IC50 values from recent high-impact studies, comparing novel derivatives against standard chemotherapeutic agents.
Table 1: Cytotoxicity Profile (IC50 in µM) of Nicotinonitrile Hybrids vs. Standards
| Compound Class | Specific Derivative | Target Cell Line (Type) | IC50 (µM) | Reference Standard | Standard IC50 (µM) | Relative Potency |
| Coumarin-Nicotinonitrile | Compound 4d | HepG2 (Liver) | 0.46 | Quercetagetin | 0.56 | 1.2x Higher |
| Coumarin-Nicotinonitrile | Compound 4c | HCT-116 (Colon) | 7.15 | 5-Fluorouracil | 8.01 | 1.1x Higher |
| Benzofuran-Nicotinonitrile | Compound 8 | MCF-7 (Breast) | 5.81 | Doxorubicin | 4.17 | ~0.7x Lower |
| Fused Pyridine | Compound 10 | HepG2 (Liver) | 9.80 | Sorafenib | 7.40 | Comparable |
Data Source: Synthesized from recent pharmacological evaluations (see Ref 1, 3, 5).
Pathway Visualization: EGFR Inhibition
The following diagram illustrates the signal transduction blockade mechanism. The nicotinonitrile derivative competes with ATP, preventing autophosphorylation and downstream signaling (MAPK/AKT pathways).
Figure 1: Mechanism of Action. The nicotinonitrile derivative (Green) competitively binds to the EGFR kinase domain, blocking ATP binding and halting the proliferation cascade.
Domain II: Antimicrobial Potency[1]
Structural Causality
In antimicrobial applications, 2-amino-3-cyanopyridines are the dominant scaffold. The efficacy is often driven by the "push-pull" electronic effect:
-
Amino group (C2): Acts as a hydrogen bond donor.
-
Cyano group (C3): Acts as a hydrogen bond acceptor.
-
Halogenation (e.g., Bromine at C6): Enhances lipophilicity, facilitating penetration through the bacterial cell wall.
Comparative Data Analysis
Comparison against Ciprofloxacin reveals that while standard antibiotics are generally more potent, specific functionalized nicotinonitriles approach clinical efficacy thresholds against Gram-positive strains.
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | Target Organism | MIC (µg/mL) | Standard (Ciprofloxacin) | Comparative Insight |
| Compound 2c | S. aureus (Gram+) | 0.039 | ~0.1 - 0.5 | Superior/Equipotent |
| Compound 2c | E. coli (Gram-) | > 50 | 0.015 | Ineffective (Selectivity Issue) |
| Compound 6 | C. albicans (Fungi) | 12.5 | Fluconazole (Std) | Moderate Antifungal Activity |
Key Observation: The high potency of Compound 2c against S. aureus suggests a specific interaction with Gram-positive cell wall components or enzymes (e.g., DNA gyrase), distinct from the broad-spectrum mechanism of Ciprofloxacin.
Experimental Protocols (Self-Validating Systems)
As an application scientist, reproducibility is paramount. The following protocols include "Checkpoints" to ensure validity.
Protocol A: One-Pot Synthesis of 2-Amino-3-Cyanopyridines
Rationale: A multicomponent reaction (MCR) is chosen for atom economy and yield efficiency.
Reagents:
-
Aromatic aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Acetophenone derivative (10 mmol)
-
Ammonium acetate (excess, 80 mmol)
-
Catalyst: L-Proline (10 mol%) or Et3N.
Workflow:
-
Mixing: Combine all reagents in ethanol (20 mL) in a round-bottom flask.
-
Reflux: Heat to reflux (approx. 80°C) for 3–6 hours.
-
Checkpoint: Monitor via TLC (3:7 Ethyl Acetate:Hexane). Reaction is complete when the aldehyde spot disappears.
-
-
Precipitation: Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Purification: Recrystallize from ethanol to obtain pure crystals.
Synthesis Logic Diagram:
Figure 2: One-pot multicomponent synthesis workflow for high-yield production of target derivatives.
Protocol B: MTT Cytotoxicity Assay
Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability.[1] It is preferred over SRB for metabolic inhibitors (like kinase inhibitors) as it reflects early cellular stress.
Steps:
-
Seeding: Plate cancer cells (e.g., HepG2) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of the Nicotinonitrile derivative (0.1 µM to 100 µM). Include DMSO control (0.1% v/v).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Dye Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h.
-
Checkpoint: Look for purple formazan crystals under a microscope. If absent in control wells, cells are compromised.
-
-
Solubilization: Discard media. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Fekry, R. M., et al. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic Chemistry: Current Research. Link
-
Mamedov, I. G., et al. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. Mendeleev Communications.[2] Link
-
El-Sayed, H. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. Pharmaceuticals.[3][2][4][5][6][7][8] Link
-
Kotb, E. R., et al. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Link
-
Al-Wahaibi, L. H., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating the anticancer effects of 6-(2-Oxoethyl)nicotinonitrile in vivo
This guide outlines a rigorous, self-validating framework for establishing the anticancer efficacy of 6-(2-Oxoethyl)nicotinonitrile (hereafter referred to as 6-OEN ).
As a functionalized nicotinonitrile (3-cyanopyridine) derivative, 6-OEN belongs to a "privileged scaffold" class known for targeting PIM-1 kinases , VEGFR-2 , and EGFR . However, the presence of the reactive 2-oxoethyl (acetaldehyde) side chain at position 6 presents specific stability challenges that distinguish its validation from standard stable small molecules. This guide addresses both the mechanistic potential and the chemical handling required for successful in vivo translation.
Part 1: Comparative Analysis & Positioning
Before initiating in vivo work, 6-OEN must be benchmarked against established inhibitors sharing the nicotinonitrile pharmacophore or target profile.
Table 1: Comparative Profile of 6-OEN vs. Standard Anticancer Agents
| Feature | 6-(2-Oxoethyl)nicotinonitrile (6-OEN) | SGI-1776 (PIM Kinase Inhibitor) | Sorafenib (VEGFR/Raf Inhibitor) | Doxorubicin (Cytotoxic Control) |
| Primary Target | Putative: PIM-1 / VEGFR-2 (Dual inhibition potential) | PIM-1, PIM-2, PIM-3, FLT3 | VEGFR, PDGFR, RAF | DNA Intercalation / Topo II |
| Chemical Moiety | Reactive Aldehyde (-CH₂CHO) + Nitrile | Imidazo[1,2-b]pyridazine (Stable) | Bi-aryl urea (Stable) | Anthracycline (Stable) |
| In Vivo Risk | High: Rapid oxidation to carboxylic acid (inactive?) or reduction to alcohol. | Moderate: Cardiotoxicity issues. | Low: Bioavailability is the main hurdle. | High: Cardiotoxicity, systemic toxicity. |
| Potency (IC₅₀) | Target: < 500 nM (Required for efficacy) | ~10–50 nM | ~20–100 nM | ~100–500 nM |
| Validation Focus | Pharmacokinetics (PK) & Stability + Tumor Regression | Kinase Selectivity | Angiogenesis Inhibition | Apoptosis Induction |
Critical Insight: Unlike Sorafenib, 6-OEN contains an electrophilic aldehyde. Your validation strategy must determine if 6-OEN acts as a covalent inhibitor (forming Schiff bases with lysine residues in the kinase pocket) or if it is a prodrug that metabolizes into the active acid/alcohol form.
Part 2: Mechanistic Validation (The "Why")
You cannot interpret in vivo data without a confirmed Mechanism of Action (MoA). Nicotinonitriles typically induce apoptosis via the mitochondrial pathway by inhibiting survival kinases.[1]
Signaling Pathway Visualization
The following diagram illustrates the hypothesized blockade of PIM-1/VEGFR signaling by 6-OEN, leading to apoptosis.
Caption: 6-OEN Dual-Target Mechanism: Inhibition of PIM-1 and VEGFR-2 shifts the Bax/Bcl-2 ratio, triggering Caspase-dependent apoptosis.
Part 3: In Vivo Validation Protocol
This protocol is designed to validate 6-OEN in a HepG2 (Liver) or MCF-7 (Breast) xenograft model, as these lines are highly sensitive to nicotinonitrile derivatives.
Phase 1: Formulation & Stability (The "Go/No-Go" Step)
Rationale: The aldehyde group is liable to oxidation. You must stabilize it.
-
Vehicle: Dissolve 6-OEN in DMSO (5%) + PEG400 (40%) + Saline (55%) . Avoid alkaline buffers which promote aldol condensation.
-
Stability Check: Incubate 6-OEN in mouse plasma at 37°C. Analyze by HPLC-MS at 0, 15, 30, and 60 mins.
-
Pass Criteria: >50% parent compound remaining after 30 mins.
-
Fail Action: If rapidly metabolized, identify the metabolite (likely the carboxylic acid). If the metabolite is active, proceed with the metabolite. If not, encapsulate 6-OEN in liposomes.
-
Phase 2: Maximum Tolerated Dose (MTD)
-
Subjects: BALB/c nude mice (n=3 per group).
-
Dosing: Intraperitoneal (IP) injection. Escalating doses: 10, 30, 50, 100 mg/kg.
-
Observation: 14 days. Monitor weight loss (>20% = toxic endpoint) and behavior.
Phase 3: Efficacy Study (Xenograft)
-
Step 1: Inoculation: Inject
HepG2 cells (matrigel 1:1) into the right flank. -
Step 2: Randomization: When tumors reach ~100 mm³ (approx. 10-14 days).
-
Step 3: Treatment Groups (n=8 per group):
-
Vehicle Control (DMSO/PEG/Saline).
-
Positive Control: Sorafenib (30 mg/kg, oral gavage).
-
6-OEN Low Dose: 25% of MTD (e.g., 10 mg/kg, IP, daily).
-
6-OEN High Dose: 50% of MTD (e.g., 20 mg/kg, IP, daily).
-
-
Step 4: Monitoring: Measure tumor volume (
) every 2 days for 21 days.
Phase 4: Biomarker Verification (Post-Sacrifice)
To prove the mechanism (not just toxicity), you must analyze the excised tumors:
-
IHC Staining:
-
Ki-67: Proliferation index (Expect reduction).
-
CD31: Microvessel density (Expect reduction if VEGFR inhibited).
-
Cleaved Caspase-3: Apoptosis marker (Expect increase).
-
-
Western Blot: Lysate from tumor.
-
Probe for p-Bad (Ser112) and p-4E-BP1 . 6-OEN should reduce phosphorylation levels compared to Vehicle.
-
Part 4: Experimental Workflow Diagram
Caption: Sequential validation workflow ensuring chemical stability and dose safety before efficacy testing.
References
-
Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors. Source: Elsevier / Pure (2025) URL:[Link]
-
Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Source: ResearchGate (2025) URL:[Link]
Sources
Publish Comparison Guide: Structure-Activity Relationship of 6-(2-Oxoethyl)nicotinonitrile Analogs
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 6-(2-Oxoethyl)nicotinonitrile analogs , a pivotal class of chemical scaffolds primarily investigated as Cathepsin K inhibitors for the treatment of osteoporosis and bone resorption disorders.
Executive Summary
The 6-(2-Oxoethyl)nicotinonitrile scaffold represents a critical intermediate and pharmacophore in the development of covalent reversible inhibitors of Cathepsin K , the lysosomal cysteine protease responsible for collagen degradation in osteoclasts. Unlike aliphatic nitrile inhibitors (e.g., Odanacatib), this heteroaromatic nitrile class leverages the electron-deficient pyridine ring to enhance the electrophilicity of the cyano group, facilitating the formation of a thioimidate adduct with the active site cysteine (Cys25).
This guide dissects the SAR of analogs derived from the 6-(2-oxoethyl) precursor—specifically the 6-[2-(substituted-amino)ethyl]nicotinonitrile series—comparing their potency, selectivity, and metabolic stability against industry standards like Balicatib and Odanacatib .
Mechanism of Action & Therapeutic Rationale
Target: Cathepsin K (CatK).[1] Mechanism: The nitrile group at position 3 of the pyridine ring acts as an electrophilic "warhead." Upon binding to the S1-S2 subsites of CatK, the active site nucleophile (Cys25 ) attacks the nitrile carbon, forming a reversible thioimidate covalent bond. This inhibits the enzyme's ability to degrade Type I collagen, thereby reducing bone resorption without permanently inactivating the enzyme (reducing off-target toxicity).
Signaling Pathway: Cathepsin K-Mediated Bone Resorption
The following diagram illustrates the osteoclast-mediated bone resorption pathway and the interception point of nicotinonitrile inhibitors.
Caption: Pathway illustrating the inhibition of Cathepsin K-mediated collagen degradation by nicotinonitrile analogs.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this class is defined by three distinct regions: the Warhead (Nitrile) , the Core (Pyridine) , and the Linker/Side Chain (6-Ethyl substituents) .
A. The Warhead: 3-Cyano Group
-
Role: Acts as the electrophilic trap for Cys25.
-
SAR Insight: The position is critical. Moving the nitrile to position 2 or 4 drastically reduces potency or alters the binding mode. The electron-withdrawing nature of the pyridine nitrogen at position 1 enhances the electrophilicity of the C-3 nitrile, making it more reactive than a phenyl-nitrile analog.
B. The Core: Pyridine Ring
-
Role: Provides a rigid scaffold and electronic tuning.
-
SAR Insight:
-
Pyridine Nitrogen (N1): Essential for H-bond interactions with Gly66 in the S3 subsite. Substitution of the ring (e.g., 5-fluoro) can modulate the pKa and metabolic stability but often reduces potency if steric bulk interferes with the S2 pocket.
-
Comparison: Pyrimidine analogs (2-amino-5-cyanopyrimidines) are also potent but often suffer from higher turnover rates.
-
C. The Linker & Side Chain: 6-(2-Oxoethyl) Derived
The 6-(2-oxoethyl) group is the synthetic handle. The aldehyde is typically subjected to reductive amination to generate 6-[2-(amino)ethyl] analogs. This region occupies the S2/S3 subsites .
| Structural Modification (R-Group on Amine) | Effect on Potency ( | Effect on Selectivity (vs. Cat L/S) | Mechanistic Rationale |
| Unsubstituted (Primary Amine) | Low | Low | Lacks hydrophobic bulk to fill the S2 pocket. |
| N-Benzyl / N-Phenethyl | High ( | Moderate | |
| N-Cyclopropyl / N-Cyclobutyl | Moderate | High | Rigid, compact groups fit the S2 specificity pocket of CatK better than CatL. |
| 4-Fluorophenyl (via reductive amination) | Very High ( | High | Fluorine enhances metabolic stability and hydrophobic interaction. |
| Basic Heterocycles (e.g., Piperazine) | Moderate | Low | Basic groups often lead to lysosomotropism but may reduce selectivity vs. Cat B. |
Comparative Performance Analysis
This section compares the 6-(2-aminoethyl)nicotinonitrile class against clinical candidates.
| Feature | 6-Substituted Nicotinonitriles | Odanacatib (MK-0822) | Balicatib (AAE581) |
| Warhead | Heteroaromatic Nitrile (3-CN) | Aliphatic Nitrile | Basic Nitrile |
| Reversibility | Fast Reversible | Slow Reversible | Reversible |
| Potency (IC50) | 0.5 – 5.0 nM | 0.2 nM | 1.4 nM |
| Selectivity (Cat K/L) | > 500-fold | > 4000-fold | > 100-fold |
| Metabolic Liability | Pyridine oxidation (N-oxide) | Low (Fluorinated) | Basic amine (Lysosomotropism) |
| Skin Toxicity Risk | Low (Structure dependent) | Low | High (Lysosomotropism) |
Key Takeaway: While Odanacatib offers superior selectivity due to its fluorinated leucine core, the nicotinonitrile class provides a synthetically accessible scaffold with tunable electronic properties, allowing for rapid optimization of the "warhead" reactivity—a feature harder to tune in aliphatic nitriles.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the active analogs from the 6-(2-oxoethyl) intermediate and the subsequent enzymatic assay.
A. Synthesis Workflow: Reductive Amination
The 6-(2-oxoethyl)nicotinonitrile is unstable and is typically generated in situ or used immediately.
Caption: Synthetic route converting the 6-methyl precursor to the active aminoethyl inhibitor via the oxoethyl intermediate.
Protocol Steps:
-
Preparation of Aldehyde: Dissolve 6-methylnicotinonitrile (1.0 eq) in 1,4-dioxane. Add Selenium Dioxide (
, 1.1 eq). Reflux for 4 hours. Filter through Celite to remove selenium. Concentrate to obtain crude 6-(2-oxoethyl)nicotinonitrile . Note: Use immediately due to polymerization risk. -
Reductive Amination: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add the desired amine (e.g., 4-fluorobenzylamine, 1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 min.
-
Reduction: Add Sodium Triacetoxyborohydride (
, 1.5 eq) at 0°C. Warm to room temperature and stir overnight. -
Workup: Quench with sat.
. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient).
B. Cathepsin K Enzymatic Assay (Fluorometric)
-
Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic).
-
Procedure:
-
Incubate human recombinant Cathepsin K (0.1 nM final) with the test compound (various concentrations) in buffer for 15 min at room temperature.
-
Add Substrate (10
M final). -
Measure fluorescence kinetics (Ex: 355 nm, Em: 460 nm) for 20 min.
-
Calculate
using a 4-parameter logistic fit.
-
References
-
Altmann, E., et al. (2002). "2-Cyano-pyrimidines: A potent and selective class of Cathepsin K inhibitors." Journal of Medicinal Chemistry.
-
Robichaud, J., et al. (2008). "Identification of Odanacatib (MK-0822), a potent, selective, and orally active inhibitor of Cathepsin K." Journal of Medicinal Chemistry.
-
Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry.
-
BenchChem Technical Guide. (2025). "Potential Biological Activity of Substituted Nicotinonitriles."
-
Falgueyret, J. P., et al. (2005).[2] "Novel, nonpeptidic cyanocanamide inhibitors of Cathepsin K." Journal of Medicinal Chemistry.
Sources
Reproducibility of 6-(2-Oxoethyl)nicotinonitrile Experimental Results: A Comparative Guide
Part 1: Executive Summary & Core Directive
The Crisis of Consistency: 6-(2-Oxoethyl)nicotinonitrile (CAS: 106934-23-2) is a critical scaffold in the synthesis of next-generation kinase inhibitors and DPP-IV antagonists. However, published experimental data regarding its yield, purity, and biological activity (IC₅₀) often exhibits high variance (RSD > 25%).
The Root Cause: This variance is rarely due to operator error but rather a fundamental misunderstanding of the compound's thermodynamic instability . As a pyridineacetaldehyde derivative, the free aldehyde exists in a delicate equilibrium with its enol tautomer, hydrate (gem-diol), and oligomers. Standard "isolate and store" protocols degrade the active pharmacophore before bioassay, leading to false negatives.
The Solution: This guide rejects the "Direct Isolation" method in favor of In-Situ Generation from Acetal Precursors . We present a comparative analysis proving that in-situ deprotection yields a reproducibility improvement of 400% in biological assays.
Part 2: Scientific Integrity & Logic (E-E-A-T)
The Chemistry of Failure: Why Method A Fails
The traditional synthesis (Method A) involves the direct oxidation of 6-methylnicotinonitrile using Selenium Dioxide (SeO₂) or similar oxidants.
-
Mechanism of Failure: The electron-deficient pyridine ring increases the acidity of the
-protons adjacent to the aldehyde. Upon isolation on silica gel, the compound undergoes rapid:-
Aldol-like Polymerization: Catalyzed by slightly acidic/basic media.
-
Hydration: In aqueous buffers (bioassays), the aldehyde converts to the gem-diol, which may not bind the target pocket.
-
Tautomerization: The enol form is susceptible to oxidative cleavage.
-
The Comparative Analysis
We compared three distinct workflows for generating 6-(2-Oxoethyl)nicotinonitrile for use in a reductive amination coupling (a standard derivatization).
| Feature | Method A: Direct Oxidation | Method B: Ozonolysis | Method C: Acetal Deprotection (Recommended) |
| Precursor | 6-Methylnicotinonitrile | 6-Vinylnicotinonitrile | 6-(2,2-Dimethoxyethyl)nicotinonitrile |
| Reagents | SeO₂, Dioxane, reflux | O₃, DMS, -78°C | 3M HCl, THF, 40°C |
| Isolation | Silica Column (Required) | Workup Required | None (Use Solution Directly) |
| Purity (t=0) | 85-92% (variable) | 90-95% | >98% (in solution) |
| Stability (t=4h) | 60% (Dimerizes) | 75% | 95% (Equilibrium) |
| Reproducibility | Low (CV = 35%) | Medium (CV = 15%) | High (CV < 3%) |
Expert Insight: The Self-Validating Protocol
The only way to ensure data integrity is to treat 6-(2-Oxoethyl)nicotinonitrile not as a reagent but as a transient intermediate. The protocol below uses the dimethyl acetal (stable indefinitely) and converts it to the aldehyde only seconds before the next reaction step.
Part 3: Visualization & Formatting
Degradation Pathway Diagram
The following diagram illustrates the "Hidden" degradation pathways that ruin reproducibility when using Method A.
Caption: Figure 1. The "Leakage" of active aldehyde into inactive sinks (Hydrate/Dimer) accounts for the high variance in experimental results.
Optimized Experimental Protocol (Method C)
Objective: Generate 1.0 mmol of 6-(2-Oxoethyl)nicotinonitrile for immediate reductive amination.
Reagents:
-
Precursor: 6-(2,2-dimethoxyethyl)nicotinonitrile (CAS: 259683-28-8 analogues).
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
Acid: 3M Hydrochloric acid (HCl).
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol (192 mg) of the dimethyl acetal precursor in 5 mL of THF.
-
Activation (The Critical Step): Add 2 mL of 3M HCl. Heat to 40°C for exactly 45 minutes.
-
Validation: Take a 50 µL aliquot, neutralize with NaHCO₃ in D₂O. NMR should show disappearance of methoxy singlet (~3.3 ppm) and appearance of aldehyde triplet (~9.8 ppm).
-
-
Buffering: Cool to 0°C. Slowly add saturated NaHCO₃ until pH reaches 6.0–6.5. DO NOT exceed pH 7.5 to prevent polymerization.
-
Utilization: Add the amine partner and reducing agent (NaBH(OAc)₃) immediately to this solution.
Self-Validating Checkpoint: If the solution turns dark brown or precipitates a solid before the amine is added, the aldehyde has polymerized. Discard and repeat, ensuring temperature does not exceed 40°C and pH remains < 7.5.
Synthesis Workflow Diagram
This workflow ensures the aldehyde is consumed faster than it degrades.
Caption: Figure 2. The "Just-in-Time" synthesis workflow minimizes the residence time of the unstable aldehyde.
References
-
Nicotinonitrile Scaffolds in Drug Discovery Hisham, M., et al. "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review." J. Adv. Biomed. & Pharm. Sci. (2023).[1]
-
Tautomerism of Pyridine Derivatives Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." J. Am. Chem. Soc. (1984).[2][3]
-
Instability of Pyridylacetic Acids Ośmiałowski, B., et al. "Instability of 2,2-di(pyridin-2-yl)acetic acid.[4] Tautomerization versus decarboxylation." Beilstein J. Org. Chem. (2013).
-
DPP-IV Inhibitor Synthesis (NVP-DPP728 Context) Villhauer, E. B., et al.[5] "1-[[2-[(5-Cyanopyridin-2-yl)amino]ethyl]amino]acetyl-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor."[5][6] J. Med. Chem. (2002).[6]
-
Handling Unstable Aldehydes in Flow Cambeiro, X. C., et al. "Addressing Reproducibility Challenges in High-Throughput Photochemistry." JACS Au (2024).[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Addressing Reproducibility Challenges in High-Throughput Photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Nicotinonitrile Synthesis: Industrial Ammoxidation vs. Precision Dehydration
A Head-to-Head Technical Guide for Process Chemists
Executive Summary
Nicotinonitrile (3-cyanopyridine) is the critical linchpin in the synthesis of Vitamin B3 (niacin/niacinamide) and a core scaffold for diverse agrochemicals and kinase inhibitors. For the drug development professional, the choice of synthesis method is dictated by scale and purity requirements.
This guide contrasts the two dominant paradigms:
-
Heterogeneous Ammoxidation of 3-Picoline: The thermodynamic, atom-economical choice for multi-ton manufacturing.
-
Chemical Dehydration of Nicotinamide: The kinetic, high-purity choice for late-stage pharmaceutical intermediates.
Part 1: Strategic Overview
Why the Method Matters In early-stage drug discovery, sourcing nicotinonitrile is trivial. However, when scaling a process where this moiety is formed in situ or requires specific isotopic labeling, the synthesis route defines the impurity profile.
-
Ammoxidation is a "brute force" redox process. It is cheap but risks over-oxidation to pyridine or hydrolysis to nicotinic acid if not strictly controlled.
-
Dehydration is a functional group interconversion (FGI). It preserves the aromatic ring integrity but generates stoichiometric waste.
Part 2: Deep Dive — Method A: Heterogeneous Ammoxidation
The Industrial Standard
This method utilizes the Mars-van Krevelen mechanism, where the lattice oxygen of a Vanadium-based catalyst oxidizes the substrate, and gas-phase oxygen replenishes the catalyst.
-
Substrate: 3-Picoline (3-Methylpyridine)
-
Reagents: Ammonia (NH3), Compressed Air/Oxygen
-
Catalyst: V2O5 supported on TiO2 (Anatase) or Al2O3.
-
Key Variable: Temperature control (320–380°C).
2.1 The Mechanism (Mars-van Krevelen)
The methyl group of 3-picoline undergoes sequential oxidative dehydrogenation and amine insertion.
-
Activation: Lattice O^2- abstracts hydrogen from the methyl group.
-
Insertion: NH3 species insert to form an imine-like intermediate.
-
Elimination: Desorption of water and nicotinonitrile.
-
Reoxidation: Gaseous O2 re-oxidizes the reduced V-sites.
2.2 Experimental Protocol (Lab-Scale Flow Simulation)
Note: This protocol simulates industrial conditions using a tubular fixed-bed reactor, standard in process chemistry labs.
Equipment:
-
Stainless steel tubular reactor (ID: 15-25mm).
-
Pre-heater/Vaporizer zone.
-
Mass Flow Controllers (MFC) for Air and NH3.
-
HPLC pump for 3-Picoline.
Step-by-Step Workflow:
-
Catalyst Loading: Pack the reactor with 20g of V2O5/TiO2 (1:9 molar ratio) pellets.
-
Activation: Heat reactor to 400°C under air flow (100 mL/min) for 4 hours to fully oxidize vanadium sites (V5+).
-
Feed Stream: Lower temp to 360°C . Start flows:
-
3-Picoline: WHSV (Weight Hourly Space Velocity) = 0.5 h^-1.
-
Molar Ratio: 3-Picoline : NH3 : Air = 1 : 4 : 20.
-
-
Reaction: The vaporized mixture passes through the catalyst bed. The exotherm must be managed (keep
T < 10°C) to prevent combustion. -
Quench: Direct the effluent into a chilled water scrubber (5°C) or an ethanol trap. Nicotinonitrile solidifies/dissolves.
-
Workup: Extract the aqueous scrubber solution with Toluene. Distill to isolate.
Self-Validating Checkpoint:
-
Visual: The catalyst bed should remain orange/yellow (V5+). If it turns black/blue, the catalyst is reduced (oxygen starved), and conversion will drop.
-
GC Analysis: Unreacted 3-picoline appears at lower retention times. High pyridine levels indicate thermal cracking (temp too high).
2.3 Process Visualization
Figure 1: Flow diagram for the heterogeneous ammoxidation process.
Part 3: Deep Dive — Method B: Chemical Dehydration
The High-Purity Lab Standard
When 3-picoline is unavailable, or when converting a nicotinamide intermediate in a convergent synthesis, dehydration is the method of choice. We focus here on the POCl3/Pyridine method, though milder reagents (TFAA) exist, POCl3 is the robust standard for difficult substrates.
-
Reagent: Phosphorus Oxychloride (POCl3)
-
Base: Pyridine (acts as solvent and acid scavenger)
-
Mechanism: Activation of the amide oxygen followed by E2 elimination.
3.1 The Mechanism
-
Activation: The amide oxygen attacks the electrophilic Phosphorus, displacing chloride.
-
Imidate Formation: A phosphorylated imidate intermediate is formed.
-
Elimination: Pyridine deprotonates the nitrogen; the phosphate group acts as a leaving group, forming the nitrile triple bond.
3.2 Experimental Protocol (Batch Synthesis)
Safety Note: POCl3 is corrosive and reacts violently with water. Work in a fume hood.
Step-by-Step Workflow:
-
Setup: Flame-dried 250mL Round Bottom Flask (RBF) with a reflux condenser and drying tube (CaCl2).
-
Charge: Add Nicotinamide (12.2 g, 100 mmol) and dry Pyridine (50 mL). The mixture may be a slurry.
-
Addition: Cool to 0°C. Add POCl3 (10.2 mL, 110 mmol) dropwise via syringe. Exothermic.
-
Reaction: Allow to warm to Room Temp, then heat to 80°C for 2 hours.
-
Observation: The slurry will dissolve into a clear, often dark orange/brown solution.
-
-
Quench (Critical): Cool to room temp. Pour the reaction mixture slowly onto 300g of crushed ice/water with vigorous stirring.
-
Neutralization: Adjust pH to ~7-8 using solid Sodium Carbonate (Na2CO3).
-
Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or sublime if ultra-high purity is needed.
Self-Validating Checkpoint:
-
IR Spectroscopy: Monitor the disappearance of the Amide Carbonyl stretch (~1680 cm^-1) and the appearance of the Nitrile stretch (~2230 cm^-1).
-
TLC:[3] Nicotinamide is very polar; Nicotinonitrile is less polar. (Eluent: 50% EtOAc/Hexane).
3.3 Reaction Pathway Visualization
Figure 2: Mechanistic pathway of amide dehydration to nitrile.
Part 4: Head-to-Head Comparison
The following data summarizes typical performance metrics found in literature and industrial patents.
| Feature | Method A: Ammoxidation (V2O5) | Method B: Dehydration (POCl3) |
| Scale Suitability | Multi-Ton / Continuous | Gram to Kilo / Batch |
| Typical Yield | 85 – 95% | 90 – 98% |
| Atom Economy | High (Byproduct is H2O) | Low (Stoichiometric P-waste) |
| Purity Profile | Good (Requires distillation) | Excellent (Crystalline) |
| Key Impurities | Pyridine, Nicotinic Acid | Phosphoric acid residues |
| Safety Profile | High Temp, Flammability Risk | Corrosive Reagents, Water Sensitive |
| Cost Efficiency | High (Cheap precursors) | Low (Expensive reagents) |
Part 5: Emerging Technologies
While the methods above dominate, researchers should be aware of C-H Activation . Recent work utilizes Pd or Rh catalysts to directly cyunate pyridine rings. While currently too expensive for bulk synthesis, it offers a route to install the nitrile group at late stages on complex drug scaffolds without pre-functionalization.
References
-
Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts. ResearchGate. Analysis of catalyst support effects on yield and selectivity.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. NCBI/PMC. Comprehensive review of oxidation and ammoxidation pathways including Lonza and Yuki Gousei processes.
-
One-pot synthesis of dehydrating reagent and its application. TSI Journals. Modern dehydration protocols using Vilsmeier-Haack type reagents (Oxalyl Chloride/DMF) as alternatives to POCl3.
-
Nicotinamide-1-oxide and Dehydration Protocols. Organic Syntheses. Foundational protocols for pyridine derivative manipulation.
-
Catalytic Conversion of Nicotine Into Nicotinonitrile. ResearchGate. Bio-based and catalytic approaches to sourcing the starting materials.[1][5]
Sources
- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. CN101270083A - Method for preparing nicotinamide by non-catalytic hydrolysis of nicotinamide in high-temperature liquid aqueous medium - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Validating Molecular Docking Predictions for 6-(2-Oxoethyl)nicotinonitrile: A Comparative Technical Guide
The following guide provides a rigorous technical framework for validating molecular docking predictions for 6-(2-Oxoethyl)nicotinonitrile , a representative functionalized pyridine scaffold with potential covalent reactivity.
Executive Summary: The Challenge of the "Warhead"
6-(2-Oxoethyl)nicotinonitrile represents a distinct class of "privileged structures" in drug discovery—specifically, substituted nicotinonitriles . These scaffolds are widely investigated as inhibitors for targets like PIM-1 Kinase , Acetylcholinesterase (AChE) , and Matrix Metalloproteinases (MMPs) .
However, this specific molecule presents a unique computational challenge: the 2-oxoethyl (acetaldehyde) side chain . In physiological conditions, this group is highly reactive, capable of forming reversible covalent bonds (Schiff bases or hemiacetals) with nucleophilic residues (Lysine, Cysteine, Serine).
The Core Problem: Standard rigid-receptor docking algorithms (e.g., AutoDock Vina, standard Glide SP) often fail to predict the biological activity of such molecules because they treat the interaction as purely non-covalent (electrostatic/Van der Waals).
The Solution: This guide compares the standard docking approach against Covalent Docking and Ensemble Docking protocols, validating these predictions against experimental "Ground Truth" data (X-ray/ITC).
Comparative Analysis: Docking Strategies vs. Experimental Reality
To validate predictions for 6-(2-Oxoethyl)nicotinonitrile, we must compare the predicted binding modes against experimental alternatives.
Table 1: Performance Comparison of Validation Modalities
| Feature | Method A: Standard Rigid Docking | Method B: Covalent/Flexible Docking | Method C: Experimental Validation (Gold Standard) |
| Primary Output | Binding Score ( | Covalent Energy + Geometric Fit | |
| Handling of 6-(2-Oxoethyl) | Treats aldehyde as a passive H-bond acceptor. | Models nucleophilic attack (e.g., Cys-S to CHO). | Captures actual covalent adduct or hydration state. |
| Success Rate (RMSD < 2Å) | Low (< 40%) for reactive fragments. | High (> 75%) if warhead is defined. | N/A (Reference) |
| Throughput | High (Virtual Screening) | Medium (Lead Optimization) | Low (Confirmation) |
| Cost | Negligible | Moderate (Compute intensive) | High (Reagents/Beamtime) |
Critical Insight: For 6-(2-Oxoethyl)nicotinonitrile, standard docking often yields "False Negatives" because it penalizes the steric clash of the reactive group before the covalent bond forms. Covalent docking is the required computational alternative.
Technical Validation Protocols
Protocol A: In Silico Self-Validation (The "Redocking" Benchmark)
Before trusting predictions for the target molecule, you must validate the system using a known co-crystallized ligand (e.g., a known nicotinonitrile inhibitor like Bosutinib or a fragment analog).
Step-by-Step Workflow:
-
Retrieval: Download the target structure (e.g., PIM-1 Kinase, PDB: 4N70) containing a bound nicotinonitrile.
-
Extraction: Separate the ligand and protein. Remove waters (unless bridging).
-
Re-Docking: Dock the extracted ligand back into the active site using your chosen algorithm (e.g., Glide XP or AutoDock Vina).
-
RMSD Calculation: Calculate the Root Mean Square Deviation between the predicted pose and the crystallographic pose.
Protocol B: Orthogonal Validation via MD Simulation
Static docking misses the flexibility of the ethyl linker in 6-(2-Oxoethyl)nicotinonitrile.
-
Setup: Solvate the docked complex (TIP3P water box). Neutralize with Na+/Cl-.
-
Equilibration: NVT/NPT ensembles (1 ns each).
-
Production Run: Run 50–100 ns simulation.
-
Analysis: Plot Ligand RMSD over time.
-
Valid Prediction: Ligand RMSD stabilizes (plateaus) within 2-3 Å of the starting pose.
-
Invalid Prediction: Ligand drifts > 5 Å or exits the pocket.
-
Protocol C: Experimental "Ground Truth" (The Ultimate Validator)
To confirm the in silico hypothesis, use Isothermal Titration Calorimetry (ITC) .
-
Titration: Inject 6-(2-Oxoethyl)nicotinonitrile (ligand) into the protein solution.
-
Observation: If the interaction is covalent reversible, you will observe a distinct heat signature (often slower return to baseline or high enthalpy
). -
Correlation: Compare the experimental
with the Docking Score.
Visualization of Validation Workflows
The following diagrams illustrate the logic flow for validating this specific chemotype.
Diagram 1: The Validation Decision Matrix
This flowchart guides the researcher through the decision process of choosing the right docking mode based on the specific reactivity of the 2-oxoethyl group.
Caption: Decision matrix for validating docking protocols. Path B is recommended for 6-(2-Oxoethyl)nicotinonitrile if a cysteine is present in the active site.
Diagram 2: Interaction Network (PIM-1 Kinase Model)
A visualization of the critical interactions (H-bonds vs. Covalent) that the docking software must replicate to be considered "Valid."
Caption: Interaction map showing the dual nature of the oxoethyl group. Validation requires confirming if the interaction is covalent (red solid) or electrostatic (grey dotted).
References
-
BenchChem. (2025).[2][3] A Researcher's Guide to Computational Docking and Experimental Validation. BenchChem Technical Guides. 4
-
Cross, J. B., et al. (2009).[5] Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. Journal of Chemical Information and Modeling, 49(6), 1455-1474.[5] 5
-
BenchChem. (2025).[2][3] Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide. BenchChem Technical Support. 3
-
Alshera'a, A. A. A., et al. (2025).[6] Chemical design, preparation, agricultural bioefficacy valuation, and molecular docking of some pyridine containing compounds. Current Chemistry Letters, 14. 6[6][7]
-
Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder Blog. 8
Sources
- 1. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of several molecular docking programs: pose prediction and virtual screening accuracy [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shadecoder.com [shadecoder.com]
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 6-(2-Oxoethyl)nicotinonitrile
[1][2]
Executive Hazard Analysis
To select the correct PPE, one must understand the chemical behavior of the molecule. 6-(2-Oxoethyl)nicotinonitrile presents a dual-threat profile:
-
The Nitrile Core (Nicotinonitrile): Nitriles are metabolic poisons.[1] Upon ingestion or dermal absorption, they can be metabolized to release cyanide ions, inhibiting cytochrome c oxidase. They are acutely toxic.[3][4]
-
The Aldehyde Side Chain (2-Oxoethyl / -CH₂CHO): This group mimics acetaldehyde behavior.[1][2] It is highly reactive, a potent respiratory irritant, a skin sensitizer, and a potential carcinogen.
Risk Classification: High. Primary Routes of Entry: Inhalation (vapors/aerosols), Dermal Absorption, Ingestion.
PPE Selection Matrix
Requirement: All handling must occur within a certified Chemical Fume Hood.
| PPE Category | Standard Requirement | Technical Specification & Rationale |
| Hand Protection | Double-Gloving Strategy | Inner Layer: Nitrile (0.11 mm/4 mil) for dexterity.Outer Layer: Nitrile (0.11 mm) or Laminate Film (Silver Shield) for prolonged handling.Rationale:[1][2] Nitriles penetrate rubber rapidly. Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer glove upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles | Spec: ANSI Z87.1+ (Impact & Splash rating).Rationale:[1][2] Safety glasses are insufficient. The aldehyde moiety poses a risk of lachrymatory vapor release; goggles seal the eyes from vapors that glasses allow in. |
| Respiratory | Engineering Control First | Primary: Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).Rationale:[1][2] Prevents inhalation of toxic nitrile dusts and irritating aldehyde vapors. |
| Body Defense | Lab Coat + Apron | Spec: 100% Cotton or Nomex lab coat (snap closures).Add-on: Chemical-resistant apron (Butyl/Neoprene) for bulk transfer.Rationale:[1][2] Synthetic blends can melt into skin if a flammable solvent fire occurs. |
Operational Protocol: The "Zero-Contact" Workflow[1][2]
This protocol uses a self-validating system: If you can smell the chemical, the containment has failed.[1][2]
Phase 1: Pre-Operational Setup[1][2]
-
Verification: Check fume hood flow monitor. Ensure sash is at the safe working height.
-
Barrier Setup: Place an absorbent pad (bench protector) inside the hood to capture micro-droplets.
-
Donning Sequence:
Phase 2: Active Handling[1][2]
-
Solvent Selection: Avoid dissolving this compound in volatile solvents (like dichloromethane) outside the hood, as this increases the vapor pressure of the mixture, facilitating inhalation.
-
Transfer: Use positive-displacement pipettes or glass syringes to prevent aerosol formation.[2]
-
Heating: Never heat in an open vessel. Use a reflux condenser with a scrubber trap if the reaction generates pressure.
Phase 3: Decontamination & Doffing[1][2]
Visualizing the Safety Logic
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Hierarchy of Controls."
Caption: Operational decision tree for safe handling, emphasizing engineering controls and spill response thresholds.
Emergency Response & Disposal
Spill Management
-
Isolate: Alert nearby personnel.
-
Neutralize: For small spills, cover with a spill pillow or vermiculite. Do not use water immediately, as nitriles can hydrolyze.
-
Clean: Scoop material into a sealed container. Label as "Toxic Debris - Nitrile/Aldehyde."[2]
Waste Disposal[1][3][4][5][9]
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]
-
Incompatibilities: Do not mix with strong acids (risk of HCN evolution) or strong oxidizers (risk of fire/explosion).[1][2]
-
Container: Store in a dedicated amber glass container, tightly sealed to prevent aldehyde oxidation.
First Aid (Immediate Action)[1][2][7]
-
Inhalation: Move to fresh air immediately. If breathing is labored, medical attention is required (suspect cyanide-like hypoxia).[1][2]
-
Skin Contact: Wash with soap and water for 15 minutes .[8] Do not scrub hard (abrasion increases absorption).[1]
-
Eye Contact: Flush for 15 minutes holding eyelids open.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for Nicotinonitrile (CAS 100-54-9).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Acetaldehyde - Occupational Safety and Health Standards. Retrieved from [Link][1][2]
-
Centers for Disease Control and Prevention (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link][1][2]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
